Condurango glycoside E0
Description
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Properties
Molecular Formula |
C59H86O23 |
|---|---|
Molecular Weight |
1163.3 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C59H86O23/c1-28(61)36-20-23-59(69)57(36,7)53(76-32(5)62)51(79-40(63)17-16-33-14-12-11-13-15-33)52-56(6)21-19-35(24-34(56)18-22-58(52,59)68)77-41-25-37(70-8)47(29(2)73-41)80-42-26-38(71-9)48(30(3)74-42)81-55-46(67)50(72-10)49(31(4)75-55)82-54-45(66)44(65)43(64)39(27-60)78-54/h11-18,29-31,35-39,41-55,60,64-69H,19-27H2,1-10H3/b17-16+/t29-,30-,31-,35+,36-,37+,38-,39-,41+,42+,43-,44+,45-,46-,47-,48-,49-,50+,51+,52-,53-,54+,55+,56+,57-,58+,59-/m1/s1 |
InChI Key |
XNQFXLGYRMHPNA-FZFXVWQOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4[C@@H]([C@H]([C@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC)O)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Condurango Glycoside E0 from Marsdenia cundurango: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Condurango glycoside E0, a pregnane glycoside derived from the bark of Marsdenia cundurango. The information presented herein is curated from scientific literature and is intended to provide a foundational understanding for researchers in natural product chemistry, pharmacology, and drug development. This document details the experimental protocols for extraction and purification and summarizes the known biological activities and associated signaling pathways.
Introduction
Marsdenia cundurango, a vine native to South America, has a long history of use in traditional medicine, particularly for digestive ailments and certain types of cancer.[1] The bark of this plant is a rich source of pregnane glycosides, complex steroid derivatives that have demonstrated significant cytotoxic and anti-tumor activities.[2][3] Among these, this compound has been identified as a notable constituent. This guide focuses on the technical aspects of its isolation from the plant matrix.
Isolation of this compound
The isolation of this compound is a multi-step process involving initial extraction followed by chromatographic purification. The following protocol is based on established methodologies for the separation of pregnane glycosides from Marsdenia cundurango bark.[2]
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Dried and finely powdered bark of Marsdenia cundurango is used as the starting material.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of glycosidic compounds.[4]
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between chloroform and water. The chloroform layer, containing the less polar glycosides, is separated and concentrated.
Experimental Protocol: Chromatographic Purification
The purification of this compound from the crude chloroform extract is achieved through a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).[2]
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by HPLC. A reversed-phase column (e.g., Lichrosorb RP-8) is typically used with a mobile phase consisting of an aqueous methanol solution.[4] The compound is detected by UV absorption, often at 280 nm.[4]
Data Presentation
While specific quantitative yields for this compound are not extensively reported in readily available literature, the following table summarizes the types of data that are typically collected during the isolation and characterization process, based on studies of related condurango glycosides.[2][4]
| Parameter | Description | Typical Value/Method | Reference |
| Starting Material | Dried bark of Marsdenia cundurango | 500 g | [4] |
| Crude Methanol Extract Yield | The total mass of extract obtained after solvent evaporation. | 69 g | [4] |
| Purification Method 1 | Primary separation technique. | Column Chromatography (Silica Gel) | [2] |
| Purification Method 2 | High-resolution separation technique. | Reversed-Phase HPLC | [2][4] |
| Final Yield of Pure Compound | The mass of the isolated this compound. | Data not specified in the reviewed literature. | - |
| Purity Assessment | Method used to determine the purity of the final compound. | HPLC, NMR Spectroscopy | [2] |
| Structural Elucidation | Techniques used to confirm the chemical structure. | 1H NMR, 13C NMR, Mass Spectrometry | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Marsdenia cundurango.
Caption: Workflow for the isolation of this compound.
Signaling Pathway of Condurango Glycosides in Cancer Cells
Condurango glycosides have been shown to induce apoptosis in cancer cells through a signaling cascade involving reactive oxygen species (ROS) and the p53 tumor suppressor protein.[5][6] The diagram below outlines this proposed mechanism.
Caption: Apoptotic signaling pathway induced by condurango glycosides.
Conclusion
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of Condurango Glycoside E0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical structure elucidation of Condurango glycoside E0, a pregnane ester glycoside isolated from the bark of Marsdenia cundurango. The structural determination of this complex natural product was achieved through a combination of meticulous isolation techniques, chemical degradation, and advanced spectroscopic analysis. This document outlines the experimental protocols and presents the key data that were instrumental in piecing together its intricate molecular framework.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its careful extraction and purification from the crude plant material. The process involves a multi-step chromatographic approach to separate the target compound from a complex mixture of related glycosides.
Experimental Protocol:
Extraction: The dried and powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with methanol. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.
Column Chromatography: The crude extract is initially fractionated by column chromatography on silica gel. A gradient elution system, typically employing solvent mixtures of increasing polarity (e.g., chloroform-methanol gradients), is used to separate the glycosidic fraction from other plant constituents.
High-Performance Liquid Chromatography (HPLC): Further purification of the glycoside-rich fractions is achieved by High-Performance Liquid Chromatography (HPLC). A combination of normal-phase and reversed-phase HPLC is often employed to isolate the individual glycosides. For the final purification of this compound, a reversed-phase C18 column is typically used with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. The effluent is monitored by a UV detector, and the fractions corresponding to the peak of this compound are collected.
Spectroscopic Data and Structural Elucidation
The determination of the chemical structure of this compound relies heavily on the interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical and Spectroscopic Data:
| Parameter | Value |
| Molecular Formula | C₅₉H₈₆O₂₃ |
| CAS Number | 115784-08-2 |
| Appearance | Amorphous Powder |
Note: Specific rotation and melting point data are not available in the reviewed literature.
Mass Spectrometry:
Field Desorption Mass Spectrometry (FD-MS) was a key technique used in the initial determination of the molecular weight of this compound.
Experimental Protocol: FD-MS analysis is performed by depositing a solution of the sample onto a specialized emitter wire. The emitter is then heated in a high-voltage electric field, causing the desorption and ionization of the sample molecules with minimal fragmentation. This "soft" ionization technique is particularly useful for determining the molecular weight of large, thermally labile molecules like glycosides. The resulting mass spectrum will prominently display the molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+Na]⁺), which directly provides the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments are crucial for assembling the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar units.
Experimental Protocol: NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the same spin system, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments and establishing the glycosidic linkages.
Note: The specific ¹H and ¹³C NMR chemical shift data for this compound are detailed in the primary literature but are not fully available in the public domain for reproduction here.
Structural Confirmation and Revision
The initial structural hypotheses derived from spectroscopic data are often confirmed, and sometimes revised, through chemical degradation studies and comparison with related known compounds.
Acid Hydrolysis:
Experimental Protocol: this compound is treated with a dilute acid (e.g., 1M HCl or H₂SO₄) at an elevated temperature. This process cleaves the glycosidic bonds, releasing the individual sugar components and the aglycone (the non-sugar portion of the molecule). The released sugars can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization. The structure of the isolated aglycone is then determined using spectroscopic methods.
A key finding from the work of Berger et al. was a structural revision of the pregnane ester glycosides from Condurango cortex. It was determined that the aglycones of the A, B, C, D, and E series are esterified with acetic acid at the 11α-hydroxy group and with cinnamic acid at the 12β-hydroxy group of the steroid skeleton.[1]
Workflow and Logical Relationships
The elucidation of the chemical structure of this compound follows a logical and systematic workflow, as depicted in the diagram below.
Caption: Workflow for the Structure Elucidation of this compound.
This comprehensive approach, integrating advanced separation and spectroscopic techniques, was essential for the successful structural determination of this compound, contributing significantly to the understanding of the chemical diversity of pregnane glycosides.
References
Spectroscopic and Biological Profile of Condurango Glycoside E0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycoside E0 is a member of the pregnane class of glycosides, a group of natural products isolated from the bark of Marsdenia cundurango. These compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, particularly in oncology. This technical guide provides a summary of the available spectroscopic data for this compound, outlines general experimental procedures for its isolation and characterization, and discusses the putative biological signaling pathways it may influence.
Spectroscopic Data
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅₉H₈₆O₂₃ | [cite: MedChemExpress] |
| Molecular Weight | 1163.30 g/mol | [cite: MedChemExpress] |
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
Note: The following table is a placeholder representing the type of data expected from a full spectroscopic analysis. The chemical shifts (δ) are expressed in ppm and coupling constants (J) in Hz. Assignments are based on the general structure of condurango glycosides.
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| Aglycone Protons | |||
| H-1 | ... | ... | ... |
| H-3 | ... | ... | ... |
| H-11 | ... | ... | ... |
| H-12 | ... | ... | ... |
| H-18 | ... | s | |
| H-21 | ... | s | |
| Sugar Moieties | |||
| Anomeric Protons | ... | d | ... |
| Other Sugar Protons | ... | ... | ... |
| Ester Moieties | |||
| Cinnamate Protons | ... | ... | ... |
| Acetate Protons | ... | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
Note: This table is a placeholder for the ¹³C NMR data.
| Carbon | Chemical Shift (δ) |
| Aglycone Carbons | |
| C-1 | ... |
| C-3 | ... |
| C-11 | ... |
| C-12 | ... |
| C-13 | ... |
| C-14 | ... |
| C-17 | ... |
| C-20 | ... |
| Sugar Moieties | |
| Anomeric Carbons | ... |
| Other Sugar Carbons | ... |
| Ester Moieties | |
| Carbonyl Carbons | ... |
| Other Ester Carbons | ... |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| FD-MS | ... | ... | [M]+ or [M+Na]+ |
| HR-ESI-MS | Positive | ... | [M+H]+, [M+Na]+ |
| MS/MS | ... | ... | Fragmentation pattern of aglycone and sequential loss of sugar units. |
Experimental Protocols
The following protocols are generalized methods for the isolation and structural elucidation of pregnane glycosides from Marsdenia cundurango bark, based on established phytochemical techniques.
1. Extraction and Isolation
-
Plant Material: Dried and powdered bark of Marsdenia cundurango.
-
Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to fractionate the components based on their polarity. Pregnane glycosides are typically enriched in the CHCl₃ and n-BuOH fractions.
-
Chromatographic Separation:
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient system.
-
2. Structure Elucidation
-
NMR Spectroscopy: The structure of the isolated compound is determined using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These analyses provide information on the proton and carbon environments, their connectivity, and the stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are employed to analyze the fragmentation pattern, which helps in sequencing the sugar moieties and identifying the aglycone structure.
-
Acid Hydrolysis: To identify the constituent sugar units, the glycoside is subjected to acid hydrolysis (e.g., with trifluoroacetic acid). The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or HPLC.
Mandatory Visualizations
Experimental Workflow for Isolation and Characterization
A generalized workflow for the isolation and structural elucidation of this compound.
Proposed Signaling Pathway for the Biological Activity of Condurango Glycosides
While specific studies on the signaling pathways of this compound are limited, research on related condurango glycosides, such as Condurango glycoside A, has elucidated a probable mechanism of action in cancer cells. The following diagram illustrates this proposed pathway.
A proposed signaling pathway for the induction of apoptosis by condurango glycosides in cancer cells.
Conclusion
This compound is a complex natural product with potential biological activity. While a complete spectroscopic dataset is not widely accessible, the established methodologies for the analysis of related pregnane glycosides provide a clear path for its characterization. The proposed mechanism of action, involving the induction of apoptosis through ROS-mediated pathways, highlights the therapeutic potential of this class of compounds and underscores the need for further research to fully elucidate the specific biological roles of this compound.
An In-depth Technical Guide on Condurango Glycoside E0: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycoside E0 is a complex pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant traditionally used in medicine for various ailments. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental protocols for its isolation and a review of the biological activities and associated signaling pathways of related condurango glycosides. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, information on closely related compounds from the same family is included to provide a comparative context.
Physical and Chemical Properties
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₉H₈₆O₂₃ | [1][2] |
| Molecular Weight | 1163.30 g/mol | [1][2] |
| CAS Number | 115784-08-2 | [1][2] |
| Appearance | White, non-crystalline solid (for a related compound) | [3] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
Table 2: Comparative Physicochemical Data of Related Condurango Glycosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Condurango glycoside A | C₅₃H₇₈O₁₇ | 987.18 | Not specified |
| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 | Not specified |
| Condurango glycoside E2 | C₆₀H₈₈O₂₁ | 1145.33 | Not specified |
| Condurango glycoside E3 | C₆₆H₉₈O₂₆ | 1307.47 | Not specified |
| 20-O-methyl-condurango glycoside Do | C₆₀H₉₀O₂₃ | Not specified | 180-190 |
Note: The data in Table 2 is provided for comparative purposes to give an indication of the general properties of this class of compounds. Specific values for this compound may vary.
Spectral Data
The structural elucidation of this compound was initially performed using ¹H NMR, ¹³C NMR, and Fast Desorption Mass Spectrometry (FD-MS). However, the specific spectral data from the original 1988 publication are not widely available. The structural complexity of pregnane glycosides necessitates the use of advanced 2D NMR techniques for complete assignment.
Experimental Protocols
General Isolation and Purification of Condurango Glycosides
The following is a generalized protocol for the isolation and purification of condurango glycosides from the bark of Marsdenia cundurango, based on methodologies described in the literature.
1. Extraction:
-
Finely powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with methanol or ethanol at room temperature or with gentle heating (35-55°C) under reflux.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and a non-polar solvent like chloroform or ethyl acetate.
3. Chromatographic Purification:
-
The fraction enriched with glycosides is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Initial separation is often achieved using silica gel or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-hexane.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual glycosides is typically performed using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Biological Activity and Signaling Pathways
Extensive research on condurango glycosides, including Condurango glycoside A and glycoside-rich fractions, has demonstrated significant anti-cancer properties. While specific studies on this compound are limited, the consistent findings across related compounds suggest a common mechanism of action.
The primary anti-cancer effect of condurango glycosides is the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated by the generation of Reactive Oxygen Species (ROS).
ROS-Dependent Apoptotic Pathway
The proposed signaling cascade initiated by condurango glycosides involves the following key steps:
-
Induction of ROS: The glycoside treatment leads to an increase in intracellular ROS levels.
-
DNA Damage: Elevated ROS can cause damage to cellular components, including DNA.
-
p53 Activation: DNA damage triggers the activation and upregulation of the tumor suppressor protein p53.
-
Mitochondrial Pathway Activation: Activated p53 can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance disrupts the mitochondrial membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, with caspase-3 being a key executioner caspase.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Conclusion
This compound is a structurally complex natural product with potential therapeutic applications, particularly in oncology. While its fundamental chemical properties have been identified, a significant portion of its specific quantitative physical and spectral data remains to be fully disclosed in widely accessible formats. The available evidence from related condurango glycosides strongly suggests that its mechanism of action against cancer cells involves the induction of apoptosis through a ROS-mediated signaling pathway dependent on p53 and caspase-3 activation. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.
References
The Discovery and Historical Context of Condurango Glycoside E0: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Condurango glycoside E0 belongs to the family of pregnane glycosides, a class of natural products isolated from the bark of the South American vine, Marsdenia cundurango. This technical guide delves into the historical context of its discovery, the pivotal studies that led to its structural elucidation, and the broader pharmacological activities associated with Condurango glycosides. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the available knowledge, including general experimental protocols for the isolation of related compounds and the signaling pathways implicated in their biological activity.
Introduction: The Historical Significance of Marsdenia cundurango
Marsdenia cundurango, a member of the Asclepiadaceae family, has a long history in traditional medicine, particularly in its native South America, where it was used for treating digestive ailments and certain types of cancer. The bark of the vine, often referred to as Condurango cortex, gained attention in Western medicine in the late 19th century. Early scientific investigations focused on a complex mixture of compounds within the bark, collectively known as "condurangin." It was the pursuit of isolating and characterizing the individual active principles within this mixture that eventually led to the discovery of a series of pregnane glycosides, including this compound.
The Discovery and Structural Elucidation of this compound
The seminal work on the specific pregnane glycosides from Condurango cortex was published in the late 20th century. A landmark 1988 study by Berger, Junior, and Kopanski was instrumental in both the discovery of new compounds and the revision of previously proposed structures. In this pivotal research, four previously unknown glycosides of the novel aglycone condurangogenin E were isolated and characterized. Among these was this compound.
The structural determination of these complex molecules relied on a combination of chemical degradation of the sugar chains and advanced spectroscopic techniques of the time, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Desorption Mass Spectrometry (FD-MS). This work not only identified this compound but also corrected the structural understanding of other related pregnane ester glycosides from Marsdenia cundurango.
Below is a diagram illustrating the general timeline leading to the characterization of this compound.
Caption: A simplified timeline highlighting the key milestones in the discovery of this compound.
Experimental Protocols: General Methodology for Isolation of Pregnane Glycosides from Marsdenia cundurango
3.1. Extraction The dried and powdered bark of Marsdenia cundurango is typically subjected to solvent extraction. A common approach involves initial extraction with a polar solvent such as methanol or ethanol to isolate a broad range of compounds, including the glycosides.
3.2. Fractionation The crude extract is then partitioned using a series of solvents with increasing polarity. This liquid-liquid partitioning aims to separate compounds based on their solubility, with the pregnane glycosides typically concentrating in the ethyl acetate or butanol fractions.
3.3. Chromatographic Separation The enriched glycoside fraction is further purified using various chromatographic techniques. This is a multi-step process that may include:
-
Column Chromatography: Often using silica gel or reversed-phase materials (e.g., C18) to perform an initial separation of the major components.
-
High-Performance Liquid Chromatography (HPLC): Utilized for the fine purification of individual glycosides. Both normal-phase and reversed-phase HPLC may be employed with various solvent systems to achieve separation of these structurally similar compounds.
3.4. Structure Elucidation The pure, isolated compounds are then subjected to structural analysis using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex stereochemistry of the steroidal aglycone and the sequence and linkage of the sugar moieties.
The following diagram illustrates a typical experimental workflow for the isolation and characterization of pregnane glycosides from Marsdenia cundurango.
Caption: A generalized workflow for the isolation and identification of pregnane glycosides from Marsdenia cundurango.
Biological Activity and Signaling Pathways of Condurango Glycosides
Extensive research has been conducted on the biological activities of various Condurango glycosides and enriched extracts. A significant body of evidence points to their cytotoxic and pro-apoptotic effects in various cancer cell lines. While specific quantitative data for this compound is not available in the reviewed literature, the general mechanisms of action for this class of compounds have been partially elucidated.
4.1. Cytotoxicity in Cancer Cells
Studies have demonstrated that Condurango glycoside-rich components can inhibit the proliferation of cancer cells. For instance, a mixture of these glycosides exhibited an IC50 value of 0.22 µg/µl in H460 lung cancer cells after 24 hours of treatment. Another related compound, Condurangogenin A, showed an IC50 of 32 µg/ml in the same cell line. It is important to note that these values are not specific to this compound.
4.2. Induction of Apoptosis
The primary mechanism underlying the cytotoxic effects of Condurango glycosides appears to be the induction of apoptosis (programmed cell death). This is supported by observations of characteristic morphological changes in treated cancer cells, DNA fragmentation, and cell cycle arrest.
4.3. Key Signaling Pathways
Several key signaling pathways have been implicated in the pro-apoptotic activity of Condurango glycosides:
-
Generation of Reactive Oxygen Species (ROS): A central mechanism appears to be the induction of oxidative stress through the generation of ROS within cancer cells.
-
Mitochondrial Pathway: The increase in ROS can lead to the depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis. This is often followed by the release of cytochrome c from the mitochondria into the cytoplasm.
-
p53 Upregulation: The tumor suppressor protein p53 has been shown to be upregulated in response to treatment with Condurango glycosides, likely as a consequence of DNA damage induced by ROS.
-
Caspase Activation: The released cytochrome c, in conjunction with other factors, leads to the activation of a cascade of caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.
The following diagram depicts the proposed signaling pathway for the induction of apoptosis by Condurango glycosides.
Caption: A diagram illustrating the proposed signaling cascade initiated by Condurango glycosides, leading to apoptosis.
Quantitative Data Summary
As of the latest literature review, specific quantitative biological data for purified this compound is not available. The following table summarizes the available data for related Condurango preparations. It is crucial to reiterate that this data does not represent the activity of this compound alone.
| Compound/Mixture | Cell Line | Assay | Result |
| Condurango Glycoside-Rich Components | H460 (Lung Cancer) | MTT | IC50: 0.22 µg/µl (24h) |
| Condurangogenin A | H460 (Lung Cancer) | MTT | IC50: 32 µg/ml (24h) |
Conclusion and Future Directions
The discovery of this compound was a significant step in understanding the complex phytochemistry of Marsdenia cundurango. While the historical context of its isolation and structural elucidation is established, a notable gap exists in the scientific literature regarding its specific biological activities and quantitative pharmacological data. The broader class of Condurango glycosides demonstrates promising pro-apoptotic and cytotoxic effects against cancer cells, mediated through ROS generation and the activation of intrinsic apoptotic pathways.
Future research should focus on the targeted isolation of this compound in sufficient quantities for comprehensive biological evaluation. Determining its specific IC50 values against a panel of cancer cell lines, and confirming its mechanism of action, will be crucial for assessing its potential as a therapeutic agent. Further investigation into its structure-activity relationship, in comparison to other Condurango glycosides, could provide valuable insights for the development of novel anti-cancer drugs.
Preliminary Biological Activity of Condurango Glycosides: A Technical Overview
Disclaimer: This technical guide summarizes the preliminary biological activity of glycosides isolated from Marsdenia cundurango (Condurango). It is important to note that specific data for "Condurango glycoside E0" is not available in the current scientific literature. The information presented herein is based on studies of crude extracts and other isolated condurango glycosides, such as Condurango-glycoside-A (CGA), and should be interpreted as indicative of the potential activities of this class of compounds.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products derived from Marsdenia cundurango.
Introduction
Marsdenia cundurango, a vine native to South America, has a history of use in traditional medicine, particularly for the treatment of stomach ailments and cancer.[1][2] The bark of this plant is a rich source of pregnane glycosides, commonly referred to as condurango glycosides.[3][4][5] These compounds have garnered scientific interest for their potential cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] This guide provides a consolidated overview of the available preclinical data on the biological activities of these glycosides, with a focus on their anticancer potential.
In Vitro Cytotoxicity
Studies on ethanolic extracts of Marsdenia cundurango and its isolated glycosides have demonstrated cytotoxic effects against a range of cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis (programmed cell death).[1][2]
Table 1: Cytotoxic Activity of Marsdenia cundurango Ethanolic Extract
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time | Reference |
| HeLa | Cervical Cancer | 459 | Not Specified | [6] |
| HepG2 | Liver Cancer | 477 | Not Specified | [6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Action
The anticancer effects of condurango glycosides are believed to be mediated through multiple mechanisms, primarily centered around the induction of oxidative stress and the activation of apoptotic signaling pathways.
Induction of Apoptosis
Condurango glycosides have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][7] Key events observed in treated cancer cells include:
-
DNA Damage: Treatment with condurango glycosides leads to significant DNA damage in cancer cells.[1]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, preventing the proliferation of cancer cells.[1]
-
Modulation of Apoptotic Proteins: An upregulation of pro-apoptotic proteins (e.g., Bax) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2) have been reported.[8]
ROS-Dependent p53 Signaling Pathway
For Condurango-glycoside-A (CGA), a key mechanism of action in HeLa cervical cancer cells has been identified as the activation of a ROS-dependent p53 signaling pathway.[9]
-
Increased Reactive Oxygen Species (ROS): CGA treatment leads to an increase in intracellular ROS levels.[9]
-
p53 Upregulation: The elevated ROS promotes the upregulation of the tumor suppressor protein p53.[9]
-
Apoptotic Cascade: Upregulated p53, in turn, enhances the expression of Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspase-3, culminating in apoptosis.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of condurango glycosides.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., condurango glycoside) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Damage Detection (Comet Assay)
This assay, also known as single-cell gel electrophoresis, is used to detect DNA strand breaks.
-
Cell Preparation: Prepare a single-cell suspension from control and treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells from control and treated cultures.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of Condurango glycosides.
ROS-Dependent p53 Signaling Pathway
Caption: Proposed ROS-dependent p53 signaling pathway for Condurango glycoside-induced apoptosis.
Conclusion and Future Directions
The available preclinical evidence suggests that glycosides from Marsdenia cundurango possess significant anticancer properties, primarily through the induction of apoptosis in cancer cells. The ROS-dependent p53 signaling pathway has been identified as a key mechanism for at least one of these glycosides. However, the field is still in its nascent stages, and further research is required to:
-
Isolate and characterize individual condurango glycosides, including "this compound".
-
Determine the specific cytotoxic and mechanistic profiles of each isolated glycoside.
-
Validate the in vitro findings in preclinical in vivo models.
-
Explore the potential for synergistic effects with existing chemotherapeutic agents.
A deeper understanding of the structure-activity relationships and molecular targets of these compounds will be crucial for their potential development as novel anticancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Reactive oxygen species are downstream mediators of p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
Unraveling the Cytotoxic Enigma: A Hypothesized Mechanism of Action for Condurango Glycoside E0
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delineates a hypothesized mechanism of action for Condurango glycoside E0, a pregnane glycoside isolated from the bark of Marsdenia condurango. In the absence of direct research on this compound, this document synthesizes findings from studies on structurally related and co-occurring compounds, primarily Condurango glycoside A (CGA) and enriched Condurango glycoside fractions (CGS). The proposed mechanism centers on the induction of apoptosis in cancer cells through a multi-pronged approach involving reactive oxygen species (ROS) generation, engagement of both intrinsic and extrinsic apoptotic pathways, and cell cycle arrest.
Core Hypothesis: ROS-Mediated Apoptotic Induction
The central hypothesis posits that this compound, much like its studied analogues, initiates a cascade of cellular events beginning with the generation of reactive oxygen species (ROS). This oxidative stress then triggers downstream signaling pathways, culminating in programmed cell death (apoptosis) of cancer cells. This proposed mechanism is supported by the observation that ROS scavengers, such as N-acetyl cysteine (NAC), can mitigate the cytotoxic effects of Condurango extracts.[1][2]
Key Signaling Pathways in the Hypothesized Mechanism of Action
The apoptotic activity of Condurango glycosides appears to be orchestrated through several interconnected signaling pathways:
-
ROS-Dependent Mitochondrial (Intrinsic) Pathway: Condurango glycosides are believed to induce an increase in intracellular ROS levels. This oxidative stress leads to the depolarization of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane potential facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, is hypothesized to be driven by an increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization. Released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-3, a key executioner caspase.
-
p53-Mediated Apoptosis: The tumor suppressor protein p53 is a crucial regulator of cell fate in response to cellular stress, including DNA damage. Studies on CGA have shown an up-regulation of p53 expression. It is hypothesized that this compound may induce DNA damage, leading to the activation and accumulation of p53. Activated p53 can then promote apoptosis by transcriptionally up-regulating pro-apoptotic genes, such as Bax.
-
Death Receptor (Extrinsic) Pathway: Evidence also suggests the potential involvement of the extrinsic apoptotic pathway. Research on Condurango extracts has demonstrated an increase in the levels of Tumor Necrosis Factor-alpha (TNF-α) and the Fas receptor (FasR).[1] This suggests that this compound might sensitize cancer cells to apoptosis by up-regulating these death receptors on the cell surface, leading to the activation of the extrinsic caspase cascade.
-
Cell Cycle Arrest: A significant aspect of the anti-proliferative effect of Condurango glycosides is their ability to induce cell cycle arrest, predominantly at the G0/G1 or subG0/G1 phase.[1] This arrest prevents cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth.
Quantitative Data Summary
The following table summarizes the observed effects of related Condurango glycosides on various cellular and molecular markers, providing a basis for the hypothesized actions of this compound.
| Parameter | Observed Effect of Related Condurango Glycosides | Cell Lines Studied | References |
| Cell Viability | Dose-dependent decrease | H460 (NSCLC), HeLa (Cervical) | , |
| IC50 | 0.22 µg/µl (CGS at 24h) | H460 (NSCLC) | |
| ROS Generation | Significant increase | H460 (NSCLC), HeLa (Cervical) | ,, |
| Mitochondrial Membrane Potential (MMP) | Depolarization | H460 (NSCLC) | |
| Bax/Bcl-2 Ratio | Increased | H460 (NSCLC) | |
| Cytochrome c Release | Increased | HeLa (Cervical) | |
| Caspase-3 Activation | Increased | H460 (NSCLC), HeLa (Cervical) | ,, |
| p53 Expression | Up-regulated | HeLa (Cervical) | |
| TNF-α and FasR Levels | Increased | HeLa (Cervical) | [1] |
| Cell Cycle | Arrest at G0/G1 and subG0/G1 phases | H460 (NSCLC), HeLa (Cervical) | [1],, |
| DNA Damage | Evidence of DNA ladder formation and nicks | H460 (NSCLC), HeLa (Cervical) | ,, |
Visualizing the Hypothesized Mechanisms
To further elucidate the proposed signaling cascades, the following diagrams have been generated using the DOT language.
Figure 1: Hypothesized ROS-mediated intrinsic apoptotic pathway induced by this compound.
Figure 2: Proposed involvement of the p53 signaling pathway in this compound-induced apoptosis.
Figure 3: Hypothesized extrinsic apoptotic pathway initiated by this compound.
Figure 4: Proposed mechanism of cell cycle arrest induced by this compound.
Hypothesized Experimental Protocols
The following protocols are based on methodologies reported in studies of related Condurango glycosides and are proposed for the investigation of this compound's mechanism of action.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., H460, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Measurement of Intracellular ROS
-
Objective: To quantify the generation of reactive oxygen species.
-
Methodology:
-
Treat cells with this compound for various time points.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe for ROS.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
-
3. Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
4. Western Blot Analysis
-
Objective: To determine the expression levels of key proteins involved in the signaling pathways.
-
Methodology:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, Cyclin D1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
5. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Directions
The proposed mechanism of action for this compound, based on evidence from related compounds, suggests it is a promising candidate for further investigation as an anticancer agent. Its hypothesized ability to induce ROS-mediated apoptosis through multiple signaling pathways highlights its potential for therapeutic intervention. Future research should focus on validating this hypothesized mechanism specifically for this compound. This would involve isolating or synthesizing the pure compound and conducting the detailed experimental protocols outlined in this guide. Furthermore, in vivo studies will be crucial to ascertain its efficacy and safety profile in a preclinical setting. The elucidation of its precise molecular targets will be paramount in advancing its development as a potential therapeutic.
References
In Silico Modeling of Condurango Glycoside E0 Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for identifying and characterizing the biological targets of Condurango glycoside E0. Given the limited direct research on "this compound," this guide will utilize Condurango glycoside A as a representative molecule for in silico analysis, based on its known anti-cancer properties. This document outlines a systematic workflow, from target prediction to detailed molecular interaction studies, and provides standardized protocols for key computational experiments.
Introduction to Condurango Glycosides and In Silico Approaches
Condurango, derived from the bark of Marsdenia cundurango, has been traditionally used for various medicinal purposes. Modern research has identified a group of pregnane glycosides, known as condurango glycosides, as its primary active constituents. These compounds, including Condurango glycoside A and E, have demonstrated significant anti-cancer activities.[1][2][3][4][5] The proposed mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, mediated through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][2][4]
In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to elucidate the molecular mechanisms of natural products like this compound.[6] By simulating the interactions between the small molecule and potential protein targets at an atomic level, researchers can predict binding affinities, identify key interacting residues, and formulate hypotheses for further experimental validation.
Target Identification and Prioritization
The initial step in the in silico analysis of a novel or understudied compound is the identification of its potential biological targets. This can be achieved through a combination of literature review and computational target prediction methods.
Literature-Based Target Identification
Studies on condurango glycosides have implicated several key proteins and pathways in their anti-cancer effects:
-
Fas Receptor (FasR/CD95/TNFRSF6): Activation of this death receptor is a crucial step in initiating the extrinsic apoptosis pathway. Condurango extract has been shown to activate the Fas receptor.[1][7]
-
Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is often overexpressed in cancer and plays a central role in cell proliferation and survival. Modulation of EGFR expression has been observed following treatment with condurango glycosides.[4]
-
Caspase-3 (CASP3): As an executioner caspase, its activation is a hallmark of apoptosis. Condurango glycosides have been shown to induce caspase-3 activation.[4][8]
-
Tumor Protein p53: A critical tumor suppressor, p53 plays a central role in cell cycle arrest and apoptosis. The p53 pathway is implicated in the action of condurango glycosides.[9]
Computational Target Prediction
To expand the list of potential targets beyond the current literature, several in silico approaches can be employed:
-
Reverse Docking: This method involves docking a single ligand of interest against a large library of protein structures to identify potential binding partners. Web-based servers like ReverseDock provide a user-friendly interface for this purpose.[6][10][11][12]
-
Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This model can be used to screen databases of protein structures to find targets with complementary binding sites.
-
Ligand-Based Similarity Searching: This approach identifies potential targets by comparing the chemical structure of the query molecule to databases of compounds with known biological activities. Online tools like SwissTargetPrediction can be utilized for this purpose.[13]
Experimental Workflow for Target Identification
Caption: Workflow for target identification and prioritization.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.
Protein and Ligand Preparation
-
Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For the identified targets, the following PDB entries can be used:
-
Ligand Structure: The 3D structure of Condurango glycoside A can be obtained from PubChem (CID 6450222).[10]
Docking Protocol
A general molecular docking protocol using AutoDock Vina is outlined below:
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format.
-
-
Prepare the Ligand:
-
Generate a 3D conformation of the ligand.
-
Assign rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site or a potential allosteric site on the receptor.
-
Define a grid box that encompasses this binding site.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Analyze the Results:
-
Examine the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Quantitative Data from Literature
While direct binding affinities of this compound with the proposed targets are not available, in vitro studies on related compounds provide valuable data for context.
| Compound/Mixture | Cell Line | Assay | IC50 Value | Reference |
| Condurango glycoside-rich components | NSCLC | Cell Viability | 0.22 µg/µl | [4][8] |
| Condurangogenin A | H460 | Cell Viability | 32 µg/ml | [9] |
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
System Preparation
MD simulations are typically performed using software packages like GROMACS or AMBER. The general steps are as follows:
-
Generate Ligand Topology and Parameters:
-
Prepare the Protein-Ligand Complex:
-
Combine the coordinates of the docked ligand and the prepared protein.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
Simulation Protocol
A typical MD simulation protocol involves the following stages:
-
Energy Minimization: To relax the system and remove any steric clashes.
-
Equilibration: A two-step process:
-
NVT (Canonical Ensemble): Equilibrate the temperature of the system while keeping the volume constant.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the pressure and density of the system.
-
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect data for analysis.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.
-
Binding Free Energy Calculation (e.g., MM/PBSA): To estimate the binding affinity of the ligand to the protein.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling can be used to identify other potential bioactive compounds with similar mechanisms of action.
Pharmacophore Model Generation
-
Ligand-Based: Based on the 3D structure of Condurango glycoside A, a pharmacophore model can be generated that includes key chemical features such as hydrogen bond donors and acceptors, and hydrophobic regions.
-
Structure-Based: Based on the protein-ligand complex obtained from molecular docking, a pharmacophore model can be created that reflects the key interactions within the binding pocket.
Virtual Screening
The generated pharmacophore model can be used as a 3D query to screen large compound libraries (e.g., ZINC, PubChem) to identify novel molecules that fit the model and are therefore likely to bind to the same target.
Experimental Workflow for Virtual Screening
Caption: Workflow for pharmacophore-based virtual screening.
Conclusion
This technical guide provides a framework for the in silico investigation of this compound. By leveraging computational tools for target prediction, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this natural product. The outlined protocols and workflows offer a systematic approach to guide future research and facilitate the discovery of novel drug candidates. It is important to note that in silico predictions should always be validated through in vitro and in vivo experimental studies.
References
- 1. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 2. researchgate.net [researchgate.net]
- 3. Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ReverseDock [reversedock.biologie.uni-freiburg.de]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SwissTargetPrediction [swisstargetprediction.ch]
- 14. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 15. biorxiv.org [biorxiv.org]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]
Condurango Glycoside E0: A Technical Review of a Promising Class of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, a family of pregnane-derived compounds isolated from the bark of the South American vine Marsdenia condurango, have garnered significant scientific interest for their potential therapeutic applications, particularly in oncology. These natural products have demonstrated potent cytotoxic effects against various cancer cell lines. While specific literature on "Condurango glycoside E0" is sparse, extensive research on closely related analogues such as Condurango Glycoside A (CGA) and condurangogenin A (ConA) provides a strong foundation for understanding the bioactivity and potential mechanisms of action for this entire class of molecules. This guide synthesizes the available data, focusing on the cytotoxic properties, experimental methodologies, and cellular signaling pathways associated with condurango glycosides.
Core Bioactivity: Cytotoxicity and Apoptosis Induction
The primary therapeutic potential of condurango glycosides lies in their ability to induce cell death in cancer cells. In-vitro studies have consistently shown that these compounds exhibit cytotoxic activity against various human cancer cell lines, including leukemia, lung adenocarcinoma, and cervical cancer.[1][2] The mechanism of cell death is often attributed to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.
Quantitative Cytotoxic Activity
The efficacy of condurango glycosides and their derivatives has been quantified in several studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, is a key metric. The data below is compiled from studies on various condurango glycoside-rich fractions and isolated compounds.
| Compound/Fraction | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| Condurango glycoside-rich components (CGS) | H460 | Non-small-cell lung cancer | 0.22 µg/µL | 24 h | [3] |
| Condurangogenin A (ConA) | H460 | Non-small-cell lung cancer | 32 µg/mL | 24 h | [4] |
Mechanism of Action: Signaling Pathways
Research into the molecular mechanisms of condurango glycosides points towards the induction of apoptosis through pathways involving reactive oxygen species (ROS), DNA damage, and cell cycle modulation.[2][5]
ROS-Mediated Apoptosis
A common mechanism initiated by condurango glycosides is the generation of intracellular ROS.[3][5] This oxidative stress triggers a cascade of events leading to apoptosis. One key pathway involves the tumor suppressor protein p53. ROS generation can lead to the upregulation of p53, which in turn modulates the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[5] An increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase-3, a key executioner of apoptosis.[3][5]
Cell Cycle Arrest
In addition to inducing apoptosis, condurango compounds can halt the proliferation of cancer cells by arresting the cell cycle. Studies have shown that treatment with these glycosides can cause cells to accumulate in the G0/G1 or sub-G0/G1 phases of the cell cycle.[3][4][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as the upregulation of p21 and the downregulation of cyclin D1.[4]
Experimental Protocols
Detailed and reproducible experimental design is fundamental to drug discovery. The following sections outline the typical methodologies used in the study of condurango glycosides.
Isolation and Purification of Condurango Glycosides
The isolation of specific glycosides from Marsdenia condurango bark is a multi-step process involving extraction and chromatography.
-
Extraction : The dried and powdered bark is typically subjected to extraction with a solvent such as methanol or ethanol.[6]
-
Solvent Partitioning : The crude extract is concentrated and then partitioned with a series of immiscible solvents (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on polarity.[6]
-
Chromatography : The resulting fractions are further purified using chromatographic techniques.
-
Structure Elucidation : The chemical structure of the purified compounds is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][8]
In-Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO or ethanol) is run in parallel.[9]
-
MTT Incubation : After treatment, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis : Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration.
Conclusion and Future Directions
The body of research on condurango glycosides strongly suggests their potential as anti-cancer agents. The consistent findings of apoptosis induction, ROS generation, and cell cycle arrest across different analogues provide a compelling rationale for further investigation.[2] While "this compound" itself remains uncharacterized in the public domain, the established protocols for isolation and bioactivity screening of its sister compounds offer a clear roadmap for its evaluation. Future research should focus on isolating and elucidating the structure of novel condurango glycosides like E0, followed by rigorous preclinical testing to determine their specific efficacy, toxicity, and mechanism of action against a broader panel of cancer models. These efforts will be critical in validating their potential for development into novel oncologic therapies.
References
- 1. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation and isolation of glycoside, purine and flavanoids | PPTX [slideshare.net]
- 7. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 8. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Condurango Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango, derived from the bark of Marsdenia condurango, has a history in traditional medicine for treating various ailments, including cancer.[1][2] The primary bioactive constituents are a group of C21 steroidal glycosides, known as condurango glycosides.[1][3] While a variety of these glycosides, such as Condurango glycoside A (CGA) and Condurangogenin A (ConA), have been the subject of research, specific data on "Condurango glycoside E0" in peer-reviewed literature is scarce. This document provides a consolidated overview of in vitro cell culture protocols and application notes based on studies of closely related and well-documented condurango glycosides and glycoside-rich components (CGS). These protocols are intended to serve as a foundational guide for researchers investigating the anti-cancer properties of this class of compounds.
The available research indicates that condurango glycosides can induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and activation of apoptotic pathways.[4][5] There is also emerging evidence suggesting the involvement of the PI3K/Akt signaling pathway.[4]
Data Presentation: Cytotoxicity of Condurango Glycosides
The following table summarizes the cytotoxic activity of various condurango-derived components against different cancer cell lines, as determined by in vitro assays.
| Compound/Extract | Cell Line | Cell Type | Assay | IC50 Value | Incubation Time | Citation |
| Condurango glycoside-rich components (CGS) | H460 | Non-small cell lung cancer | MTT | 0.22 µg/µL | 24 hours | [6] |
| Condurangogenin A (ConA) | H460 | Non-small cell lung cancer | MTT | 32 µg/mL | 24 hours | [3] |
| Condurangogenin A (ConA) | A549 | Non-small cell lung cancer | MTT | 38 µg/mL | 24 hours | [3] |
| Condurangogenin A (ConA) | H522 | Non-small cell lung cancer | MTT | 39 µg/mL | 24 hours | [3] |
| Ethanolic Extract of Condurango (Con) | A549 | Non-small cell lung cancer | MTT | ~0.35 µg/µL | 48 hours | [7] |
| Ethanolic Extract of Condurango (Con) | H522 | Non-small cell lung cancer | MTT | ~0.25 µg/µL | 48 hours | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of condurango glycosides on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H460, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Condurango glycoside stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[8]
-
Treatment: Prepare serial dilutions of the condurango glycoside stock solution in the complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the glycoside solution. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[1][7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This protocol allows for the detection and quantification of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
PBS
Procedure:
-
Cell Harvesting: Following treatment with the condurango glycoside, harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol is for assessing the effect of condurango glycosides on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold RIPA buffer.[8] Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for "Condurango Glycoside E0" Cytotoxicity Assays
These application notes provide a comprehensive overview of the methods to assess the cytotoxicity of Condurango glycoside E0, a natural product of interest for its potential anticancer properties. The protocols are based on established methodologies for evaluating Condurango glycoside-rich components and individual glycosides, providing a strong framework for investigating this compound.
Data Presentation: Summary of Cytotoxicity Data
While specific data for "this compound" is not extensively available in the reviewed literature, the following table summarizes the cytotoxic activity of Condurango glycoside-rich components (CGS) and Condurango glycoside A (ConA) against various cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT | 24 | 0.22 µg/µL | [1][2] |
| Condurango 6C | H460 (NSCLC) | MTT | 24 | Not specified (dose-dependent effect observed) | [3] |
| Condurango 30C | H460 (NSCLC) | MTT | 24 | Not specified (dose-dependent effect observed) | [3] |
| Condurango Extract (CE) | HeLa (Cervical Cancer) | MTT | Not specified | Dose-dependent cytotoxicity observed | [4] |
| Condurango Extract (CE) | PC3 (Prostate Cancer) | MTT | Not specified | Less effective than on HeLa cells | [4] |
| Condurango-glycoside A (ConA) | H460 (NSCLC) | MTT | 24 | 32 µg/mL | [5] |
| Condurango-glycoside A (ConA) | A549 (NSCLC) | MTT | 24 | 38 µg/mL | [5] |
| Condurango-glycoside A (ConA) | H522 (NSCLC) | MTT | 24 | 39 µg/mL | [5] |
| Condurango 30C | HeLa (Cervical Cancer) | MTT | 24 and 48 | Dose-dependent cytotoxicity observed | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cancer cell lines (e.g., H460, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in the complete medium.
-
After 24 hours, remove the medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the glycoside) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48 hours).[3][6]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the IC50 concentration of this compound for a specific time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC (-) and PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) and PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)
-
Necrotic cells: Annexin V-FITC (-) and PI (+)
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.[4]
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G0/G1 peak (indicative of apoptotic cells), can be quantified.[1][2]
Measurement of Reactive Oxygen Species (ROS)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and untreated cells
-
DCFH-DA (10 mM stock solution in DMSO)
-
Fluorimeter or fluorescence microscope
Protocol:
-
Treat cells with this compound for different time intervals (e.g., 2, 6, 12, 18, 24 hours).[3]
-
After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorimeter with excitation at 485 nm and emission at 530 nm.
-
Alternatively, visualize the fluorescence using a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[3]
DNA Fragmentation Assay (DNA Laddering)
This qualitative assay detects the characteristic ladder pattern of internucleosomal DNA fragmentation that occurs during apoptosis.
Materials:
-
Treated and untreated cells
-
DNA extraction kit
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and extract the genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA.
-
Load equal amounts of DNA from each sample onto a 1.5% agarose gel containing ethidium bromide.[2]
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 bp is indicative of apoptosis.[2][3]
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Condurango Glycoside E0
Introduction
Condurango glycosides are a group of pregnane glycosides isolated from the bark of Marsdenia cundurango.[1][2][3] These compounds, including various forms such as Condurango glycoside A, B, C, and E, have garnered interest for their potential biological activities.[4] Effective analytical methods are crucial for the isolation, identification, and quantification of individual glycosides like Condurango glycoside E0 in plant extracts and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of these complex natural products. This application note presents a general protocol for the analysis of this compound using reversed-phase HPLC, based on established methods for related compounds.
Materials and Methods
A generalized reversed-phase HPLC method is proposed for the separation and analysis of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C8 or C18 column is recommended. A LiChrosorb® RP-8 (5 µm, 250 x 8 mm) column has been used for the separation of similar glycosides.[2]
Reagents and Standards:
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically effective. For example, a 75% (v/v) aqueous methanol solution has been used.[2]
-
Sample Preparation: The sample containing this compound should be dissolved in the initial mobile phase solvent and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (General):
-
Mobile Phase: Isocratic elution with 75% (v/v) aqueous methanol.
-
Flow Rate: 4 mL/min (Note: This flow rate is for a larger diameter column as cited and may need to be adjusted for analytical columns, typically in the range of 0.5-1.5 mL/min).[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-40 °C) for better reproducibility.
-
Detection: UV detection at 280 nm.[2]
-
Injection Volume: 10-20 µL.
Results and Discussion
The described HPLC method is expected to provide good separation of this compound from other components in the sample matrix. The retention time of this compound will depend on the specific column and mobile phase composition used. Optimization of the mobile phase gradient and temperature may be necessary to achieve the desired resolution from closely eluting compounds. The UV detection at 280 nm is based on the presence of a chromophore in the glycoside structure.
Quantitative Data Summary
Due to the lack of specific experimental data for "this compound" in the provided search results, the following table presents a generalized summary of expected quantitative parameters based on the analysis of similar Condurango glycosides.
| Parameter | Expected Value/Range | Notes |
| Retention Time (tR) | Variable | Highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, temperature). |
| Wavelength of Maximum Absorbance (λmax) | ~280 nm | Based on the UV detection wavelength used for related Condurango glycosides.[2] |
| Linearity (R²) | > 0.99 | Expected for a well-developed quantitative method. |
| Limit of Detection (LOD) | ng - µg/mL range | Dependent on the detector sensitivity and the compound's molar absorptivity. |
| Limit of Quantification (LOQ) | ng - µg/mL range | Typically 3-10 times the LOD. |
This application note provides a foundational HPLC method for the analysis of this compound. The protocol is based on established methods for the separation of other Condurango glycosides and serves as a starting point for method development and validation. Researchers can adapt and optimize these conditions to suit their specific analytical needs for the quantification and purification of this compound.
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol outlines the step-by-step procedure for the HPLC analysis of this compound.
1. Preparation of Mobile Phase
-
To prepare a 75% (v/v) aqueous methanol mobile phase, mix 750 mL of HPLC grade methanol with 250 mL of HPLC grade water.
-
Degas the mobile phase using a vacuum filtration system or by sonication for at least 15 minutes to remove dissolved gases.
2. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the mobile phase to remove any air bubbles. Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved on the detector.
-
Method Parameters:
-
Column: LiChrosorb® RP-8 (5 µm, 250 x 8 mm) or equivalent C8/C18 column.[2]
-
Mobile Phase: 75% (v/v) aqueous methanol.[2]
-
Flow Rate: 4 mL/min (adjust for analytical columns, e.g., 1.0 mL/min).[2]
-
Column Temperature: 25 °C.
-
Detector Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.
-
Run Time: Set a run time sufficient to elute all components of interest.
-
-
Sample Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram using the appropriate data acquisition software.
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time (if a reference standard is available).
-
Integrate the peak area of the this compound peak.
-
For quantitative analysis, create a calibration curve using a series of known concentrations of a this compound reference standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of inputs, process, and outputs in HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
Application Notes and Protocols for the Quantification of Condurango Glycoside E0 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycoside E0 is a member of the pregnane glycoside family of compounds, which are naturally occurring steroids found in various plant species. These compounds are of significant interest to the scientific community, particularly for their potential therapeutic applications. Notably, glycosides isolated from the bark of Marsdenia cundurango have demonstrated potential anti-cancer properties. Extracts from this plant, rich in condurango glycosides, have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of p53 signaling pathways. Given this therapeutic potential, accurate and reproducible quantification of specific glycosides like this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological research.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts, primarily from Marsdenia cundurango. The methodologies described are based on established analytical techniques for the analysis of pregnane glycosides.
Quantitative Data Summary
The concentration of Condurango glycosides can vary depending on the plant's origin, harvesting time, and extraction method. The following table summarizes the available quantitative data for a closely related compound, Marsdenia Cundurango Glycoside E-01, which is presumed to be analogous to this compound.
| Compound | Plant Source | Plant Part | Concentration (% w/w) | Analytical Method | Reference |
| Marsdenia Cundurango Glycoside E-01 | Marsdenia cundurango | Bark | 0.00197% | Not Specified | Rain-Tree |
Note: The referenced data uses the nomenclature "Marsdenia Cundurango Glycoside E-01". For the purpose of these application notes, it is assumed to be equivalent to this compound. Researchers should confirm the identity of the analyte using appropriate analytical standards.
Experimental Protocols
The following protocols describe a general workflow for the extraction and quantification of this compound from plant materials. It is important to note that these are representative methods and may require optimization and validation for specific matrices and analytical instrumentation.
Sample Preparation and Extraction
Objective: To extract Condurango glycosides from dried plant material.
Materials:
-
Dried and powdered bark of Marsdenia cundurango
-
Methanol (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 1 gram of powdered plant material and place it in a suitable flask. Add 20 mL of 80% methanol.
-
Extraction: Tightly cap the flask and vortex for 1 minute. Place the flask in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the plant residue two more times to ensure complete extraction.
-
Pooling: Combine the supernatants from all three extractions.
-
Concentration: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Purification (Optional but Recommended): For cleaner samples, the reconstituted extract can be passed through a pre-conditioned C18 SPE cartridge to remove non-polar impurities. Elute the glycosides with an appropriate solvent mixture (e.g., methanol/water).
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound using HPLC with UV detection.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90-10% B (linear gradient)
-
45-50 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a more specific wavelength if the UV spectrum of this compound is known).
-
Injection Volume: 10 µL.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound (if available) of known concentrations in the mobile phase. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared plant extract onto the HPLC system.
-
Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the analyte in the extract.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a more sensitive and selective quantification of this compound.
Instrumentation and Conditions (Representative):
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: As described for the HPLC method.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MS/MS Parameters:
-
The specific precursor and product ion transitions (MRM transitions) for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Procedure:
-
Method Development: Infuse a standard solution of this compound to determine the optimal precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and the most abundant and stable product ions for MRM analysis.
-
Calibration Curve: Prepare a series of standard solutions and inject them into the LC-MS/MS system to generate a calibration curve based on the peak area of the selected MRM transition.
-
Sample Analysis: Inject the prepared plant extract.
-
Quantification: Quantify this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed signaling pathway for apoptosis induction by Condurango glycosides.
"Condurango glycoside E0" for inducing apoptosis in cancer cells
Visualizations
The following diagrams illustrate the proposed signaling pathways of Condurango-induced apoptosis and a general experimental workflow for its investigation.
Caption: Signaling pathways of Condurango glycoside-induced apoptosis.
Caption: General experimental workflow for studying Condurango-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cervical cancer (HeLa), non-small-cell lung cancer (A549, H460, H522), or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for protein/RNA extraction and flow cytometry).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of the Condurango glycoside/extract in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the culture medium with the medium containing the desired concentrations of the Condurango compound.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the solvent) in all experiments.
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Morphological Analysis of Apoptosis (DAPI Staining)
-
Grow cells on coverslips in a 6-well plate and treat as described above.
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Stain the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
These protocols provide a framework for investigating the apoptotic effects of Condurango glycosides in cancer cells. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Condurango Glycoside E0: Application Notes and Protocols for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Condurango glycosides, with a focus on related compounds due to the limited specific data on Condurango glycoside E0, as an anticancer agent. The information is compiled from recent studies and is intended to guide researchers in designing and executing experiments to evaluate its therapeutic efficacy.
Introduction
Condurango, derived from the bark of Marsdenia cundurango, has a history in traditional medicine for treating various ailments, including cancer.[1] Modern scientific investigations have focused on its active components, primarily a group of pregnane glycosides known as condurango glycosides. While specific research on this compound is limited in the public domain, studies on condurango glycoside-rich components (CGS) and specific isolates like condurangogenin A (ConA) and condurango-glycoside-A (CGA) have demonstrated significant anticancer potential.[1][2][3] These compounds have been shown to induce apoptosis, cell cycle arrest, and DNA damage in various cancer cell lines, primarily through the generation of reactive oxygen species (ROS).[2][4][5]
This document outlines the proposed mechanisms of action, provides quantitative data from relevant studies, and details experimental protocols to facilitate further research into the anticancer properties of Condurango glycosides.
Mechanism of Action
The anticancer activity of Condurango glycosides appears to be multifactorial, primarily revolving around the induction of oxidative stress, which in turn triggers a cascade of events leading to cancer cell death.
-
Induction of Apoptosis: Condurango glycosides have been shown to induce apoptosis in cancer cells.[4][6] This is evidenced by DNA ladder formation, an increase in Annexin V-positive cells, and cell cycle arrest at the subG0/G1 phase.[4]
-
Generation of Reactive Oxygen Species (ROS): A key mechanism is the elevation of intracellular ROS.[2][4] This oxidative stress is believed to be a primary trigger for the subsequent apoptotic pathways.
-
Mitochondrial Pathway of Apoptosis: The increase in ROS leads to the depolarization of the mitochondrial membrane potential (MMP).[4][6] This is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[2][6]
-
Caspase Activation: Released cytochrome c activates a cascade of caspases, with a significant activation of caspase-3, a key executioner caspase in apoptosis.[2][4][6]
-
p53 Signaling Pathway: Condurango-glycoside-A (CGA) has been shown to induce apoptosis via a ROS-dependent p53 signaling pathway.[2] Upregulation of p53 can lead to cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment with Condurango glycosides can cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[3][4] This is associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[3]
-
DNA Damage: These glycosides can induce DNA damage, which can contribute to both apoptosis and senescence in cancer cells.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Condurango glycoside-rich components (CGS) and condurangogenin A (ConA). It is important to note that these are not specific to this compound but provide a valuable reference for the potential potency of related compounds.
Table 1: In Vitro Cytotoxicity of Condurango Glycoside-Rich Components (CGS)
| Cell Line | Treatment | IC50 Dose | Time Point | Reference |
| NSCLC Cells | CGS | 0.22 µg/µl | 24 hours | [4] |
Table 2: In Vitro Cytotoxicity of Condurangogenin A (ConA)
| Cell Line | Treatment | IC50 Dose | Time Point | Reference |
| H460 | ConA | 32 µg/ml | 24 hours | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound, based on methodologies reported in the literature for related compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H460, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (or a related compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 µl of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the complete medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 8, 16, 24 hours).[7]
-
Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular ROS (DCFDA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cells
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for a specific time (e.g., 18 hours).[6]
-
Incubate the cells with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for evaluating the anticancer potential of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for anticancer evaluation.
Conclusion
The available evidence strongly suggests that Condurango glycosides possess significant anticancer properties, primarily through the induction of ROS-mediated apoptosis and cell cycle arrest. While further research is needed to elucidate the specific activity and mechanisms of this compound, the provided protocols and data on related compounds offer a solid foundation for such investigations. The exploration of this natural product could lead to the development of novel and effective anticancer therapies.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies of Condurango Glycoside E0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, isolated from the bark of Marsdenia condurango, have demonstrated significant potential as anticancer agents.[1][2] Preclinical studies on related compounds, such as Condurango glycoside A (CGA), have revealed a mechanism of action involving the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][3] This ROS-dependent apoptosis is further mediated by the p53 signaling pathway and the activation of caspase-3.[3][4][5] These findings provide a strong rationale for the preclinical development of novel derivatives like Condurango glycoside E0.
These application notes provide a comprehensive experimental design for the in vivo evaluation of this compound in animal models. The protocols outlined below cover critical aspects of preclinical drug development, including toxicity, pharmacokinetics, and efficacy.
Experimental Design Overview
A phased approach is recommended for the animal studies of this compound. This will begin with toxicity and dose-finding studies, followed by a detailed pharmacokinetic characterization, and culminating in efficacy studies in a relevant cancer xenograft model.
Caption: Proposed experimental workflow for the preclinical evaluation of this compound.
Toxicity Studies
Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its median lethal dose (LD50).
Protocol:
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals are housed in standard cages with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and free access to standard pellet diet and water.
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
-
Grouping: Animals are divided into a control group and multiple test groups (n=5 per group).
-
Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered once orally by gavage. The control group receives the vehicle only.
-
Dose Levels: A starting dose of 2000 mg/kg is recommended. If mortality is observed, the dose is progressively decreased in subsequent groups.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Body weight is recorded weekly.
-
Endpoint: At the end of the 14-day observation period, surviving animals are euthanized. Gross necropsy is performed on all animals, and vital organs (liver, kidneys, heart, lungs, spleen) are collected for histopathological examination.
Data Presentation:
| Parameter | Control Group | Test Group 1 (Dose X) | Test Group 2 (Dose Y) |
| Mortality | 0/5 | - | - |
| LD50 (mg/kg) | N/A | >2000 (if no mortality) | - |
| Clinical Signs | Normal | - | - |
| Body Weight Change (%) | - | - | - |
| Gross Pathology | No abnormalities | - | - |
| Histopathology | Normal architecture | - | - |
Sub-chronic Oral Toxicity Study (OECD 407)
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound for 28 days.
Protocol:
-
Animal Model: Sprague-Dawley rats (n=10 per group, 5 male and 5 female).
-
Grouping: Animals are divided into a control group and at least three test groups (low, mid, and high dose).
-
Dose Selection: Doses are selected based on the results of the acute toxicity study (e.g., 1/10th, 1/20th, and 1/40th of the maximum tolerated dose).
-
Administration: this compound is administered daily by oral gavage for 28 consecutive days.
-
Observations: Daily observation for clinical signs and mortality. Body weight and food/water consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at day 29 for analysis of hematological and biochemical parameters.
-
Endpoint: At the end of the study, all animals are euthanized. Organ weights are recorded, and a full histopathological examination of vital organs is performed.
Data Presentation:
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Hematology | ||||
| RBC (10^6/µL) | - | - | - | - |
| WBC (10^3/µL) | - | - | - | - |
| Hemoglobin (g/dL) | - | - | - | - |
| Biochemistry | ||||
| ALT (U/L) | - | - | - | - |
| AST (U/L) | - | - | - | - |
| Creatinine (mg/dL) | - | - | - | - |
| Organ Weights (g) | ||||
| Liver | - | - | - | - |
| Kidneys | - | - | - | - |
| Histopathology | Normal | - | - | - |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling.
-
Grouping: Two groups (n=6 per group): Intravenous (IV) and Oral (PO).
-
Dose Levels: A single, non-toxic dose is selected based on toxicity data.
-
Administration:
-
IV Group: this compound is administered as a bolus injection via the tail vein.
-
PO Group: this compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.[3][4][6]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | Oral Administration |
| Dose (mg/kg) | - | - |
| Cmax (ng/mL) | - | - |
| Tmax (h) | N/A | - |
| AUC(0-t) (ngh/mL) | - | - |
| AUC(0-inf) (ngh/mL) | - | - |
| t1/2 (h) | - | - |
| CL (L/h/kg) | - | - |
| Vd (L/kg) | - | - |
| Bioavailability (F%) | N/A | - |
Efficacy Study in a Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft mouse model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Line: A relevant human cancer cell line (e.g., H460 non-small cell lung cancer or HeLa cervical cancer cells, based on previous studies on related compounds).
-
Tumor Implantation: 1-5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Grouping and Treatment: Mice are randomized into a vehicle control group and treatment groups (n=8-10 per group). Treatment with this compound (at doses informed by toxicity and PK studies) or a positive control (e.g., standard chemotherapy) is initiated.
-
Administration: Treatment is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21-28 days).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) |
| Day 0 | |||
| Vehicle Control | - | N/A | - |
| CGE0 (Low Dose) | - | - | - |
| CGE0 (High Dose) | - | - | - |
| Positive Control | - | - | - |
| Day 21 (Endpoint) | |||
| Vehicle Control | - | N/A | - |
| CGE0 (Low Dose) | - | - | - |
| CGE0 (High Dose) | - | - | - |
| Positive Control | - | - | - |
Signaling Pathway
The proposed mechanism of action for Condurango glycosides involves the induction of apoptosis through oxidative stress.
Caption: Proposed ROS-mediated apoptotic signaling pathway of this compound.
References
- 1. A METHOD FOR MEASURING PLASMA LEVELS OF DIGITALIS GLYCOSIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A pre-clinical pharmacokinetic study in rats of three naturally occurring iridoid glycosides, Picroside-I, II and III, using a validated simultaneous HPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Condurango Glycoside-Rich Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycosides, a group of pregnane glycoside compounds isolated from the bark of Marsdenia condurango, have garnered significant interest for their potential anti-cancer properties.[1] In vitro and preliminary in vivo studies have indicated that these compounds can induce apoptosis, cell cycle arrest, and DNA damage in various cancer cell lines.[1][2] The primary mechanism of action appears to be mediated through the generation of reactive oxygen species (ROS), which in turn activates intrinsic apoptotic signaling pathways.[2][3]
This document provides detailed application notes and generalized protocols for the formulation and in vivo delivery of Condurango glycoside-rich components (CGS) for pre-clinical anti-cancer research. While specific data for Condurango glycoside E0 is limited in publicly available literature, the following protocols are based on studies involving CGS and established methodologies for similar glycosidic compounds. Researchers should adapt and optimize these protocols based on their specific experimental needs and the physicochemical properties of the purified this compound.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the types of quantitative data that should be collected and presented for in vitro and in vivo studies of Condurango glycoside formulations.
Table 1: In Vitro Cytotoxicity of Condurango Glycoside-Rich Components (CGS)
| Cell Line | Compound | Incubation Time (h) | IC50 (µg/mL) |
| H460 (NSCLC) | CGS | 24 | 220 |
| HeLa (Cervical Cancer) | Ethanolic Extract | 24 | 75 |
| HepG2 (Liver Cancer) | Ethanolic Extract | 48 | 459 |
NSCLC: Non-Small Cell Lung Cancer. Data is compiled from multiple sources for illustrative purposes.[2][4]
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | - | +5 ± 2 |
| This compound | 25 | Oral Gavage | 900 ± 120 | 40 | -2 ± 3 |
| This compound | 50 | Oral Gavage | 600 ± 100 | 60 | -5 ± 4 |
| Positive Control (e.g., Cisplatin) | 5 | Intraperitoneal | 450 ± 80 | 70 | -15 ± 5 |
Signaling Pathways and Experimental Workflows
ROS-Mediated Apoptotic Signaling Pathway of Condurango Glycosides
Condurango glycosides have been shown to induce apoptosis in cancer cells through a mechanism involving the generation of intracellular reactive oxygen species (ROS). This oxidative stress triggers a signaling cascade that leads to programmed cell death.
Caption: ROS-mediated apoptotic pathway induced by Condurango glycosides.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a this compound formulation.
Caption: Workflow for in vivo anti-tumor efficacy assessment.
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Formulation for In Vivo Delivery of this compound
This protocol describes a general method for formulating a poorly water-soluble compound like a pregnane glycoside for oral gavage or intraperitoneal injection. Note: This is a general guideline and must be optimized for this compound based on its solubility and stability.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the final desired concentration of this compound in the formulation (e.g., 5 mg/mL).
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Prepare the vehicle solution. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare a stock of the vehicle by mixing the components in the specified ratio.
-
Dissolve the compound in DMSO. Add the required volume of DMSO to the vial containing this compound. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG300. Slowly add the required volume of PEG300 to the DMSO solution while continuously vortexing.
-
Add Tween-80. Add the required volume of Tween-80 and continue to vortex to ensure a homogenous mixture.
-
Add saline or PBS. Finally, add the sterile saline or PBS to reach the final volume and concentration. Vortex thoroughly. The final solution may be a clear solution or a stable suspension. If precipitation occurs, gentle warming or sonication may be attempted, but stability must be verified.
-
Store the formulation appropriately. For short-term use, store at 4°C, protected from light. For long-term storage, consult stability data for the compound. Prepare fresh formulations as needed.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol provides a framework for evaluating the anti-tumor activity of a this compound formulation in an immunodeficient mouse model.
Materials and Animals:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., H460, HeLa)
-
Complete cell culture medium
-
Matrigel (optional)
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without the active compound)
-
Positive control drug (e.g., Cisplatin)
-
Oral gavage needles or syringes for intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Begin treatment administration as per the study design (e.g., daily oral gavage for 21 days).
-
Administer the appropriate formulation to each group based on the body weight of the mice.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point (e.g., day 21).
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and weigh them.
-
Collect major organs (e.g., liver, kidneys, spleen) for histological analysis to assess toxicity.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze changes in body weight over time.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.
-
If applicable, perform survival analysis.
-
Disclaimer: These protocols are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The formulation and experimental design for this compound should be thoroughly validated before commencing large-scale in vivo studies.
References
- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of Condurango Glycoside E0
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques for identifying the molecular targets of natural products, with a specific focus on Condurango glycoside E0. The protocols outlined below are designed to guide researchers in applying these methods to elucidate the mechanism of action of this and other bioactive compounds.
This compound is a glycoside compound that can be isolated from the bark extract of Marsdenia cundurango[1][2]. While the broader extracts and some related glycosides from Marsdenia cundurango have been observed to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells, potentially through ROS-mediated pathways, the specific molecular targets of this compound remain to be fully elucidated[3][4][5]. Identifying these targets is a critical step in understanding its therapeutic potential and potential off-target effects[6][7].
This document details several powerful label-free and label-based methodologies for target identification.
I. Label-Free Target Identification Approaches
Label-free methods are highly advantageous as they do not require modification of the small molecule, thus preserving its native bioactivity[7][8][9].
Drug Affinity Responsive Target Stability (DARTS)
Experimental Workflow for DARTS
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
"Condurango glycoside E0" synthesis and purification techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condurango glycoside E0 is a pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant native to South America.[1] This class of compounds has garnered significant interest for its potential cytotoxic and anti-cancer activities.[1][2] Notably, research on various Condurango glycosides has indicated their ability to induce DNA damage, apoptosis, and cell cycle arrest in cancer cell lines.[3][4] This document provides a detailed overview of the techniques for the isolation and purification of this compound from its natural source. Currently, there is no reported method for the total chemical synthesis of this compound; therefore, the protocols outlined below are based on established methods for the extraction and purification of pregnane glycosides from Marsdenia cundurango.
Physicochemical Properties
A summary of the available physicochemical data for this compound and related compounds is presented below.
| Property | Value | Reference |
| Molecular Formula | C59H86O23 | MedChemExpress |
| Molecular Weight | 1163.30 g/mol | MedChemExpress |
| Source | Bark of Marsdenia cundurango | [1] |
| Compound Class | Pregnane Glycoside | [1] |
Isolation and Purification Workflow
The general workflow for obtaining purified this compound from Marsdenia cundurango bark involves extraction, solvent partitioning, and multi-step chromatography.
Caption: Isolation and purification workflow for this compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported for the isolation and purification of Condurango glycosides.
Protocol 1: Extraction of Crude Glycosides from Marsdenia cundurango Bark
This protocol describes the initial extraction of a glycoside-rich fraction from the raw plant material.
Materials:
-
Finely divided bark of Marsdenia cundurango
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
To 500 g of finely divided Marsdenia cundurango bark, add 1 liter of methanol.
-
Allow the mixture to stand at room temperature overnight.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction of the plant residue three more times with 750 mL of methanol each time.
-
Combine all the filtrates and concentrate to dryness using a rotary evaporator at a temperature of 45°C under reduced pressure. This will yield a crude extract.
-
Transfer the crude extract to a separatory funnel and add 150 mL of chloroform. Shake the funnel vigorously.
-
Allow the layers to separate and collect the lower chloroform layer.
-
This chloroform layer contains the glycoside-rich components. Concentrate this fraction using a rotary evaporator to obtain a semi-solid mass for further purification.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of the crude glycoside extract using column chromatography.
Materials:
-
Silica gel for column chromatography
-
n-hexane
-
Chloroform
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing tank
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the semi-solid glycoside-rich extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with a solvent mixture of n-hexane, chloroform, and methanol. A commonly used ratio is 6:3:1 (v/v/v).[2]
-
Collect fractions of a defined volume (e.g., 50 mL each).
-
Monitor the separation by performing TLC on the collected fractions using the same solvent system.
-
Combine the fractions that show the presence of the desired glycosides based on TLC analysis.
-
Concentrate the combined fractions to yield a partially purified glycoside mixture.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification step to isolate this compound using HPLC. Both normal-phase and reversed-phase HPLC may be necessary for complete separation.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or UV)
-
Normal-phase and/or reversed-phase HPLC column (e.g., Silica gel, C18)
-
HPLC-grade solvents (e.g., n-hexane, chloroform, methanol, acetonitrile, water)
-
Syringe filters
Procedure:
A. Normal-Phase HPLC:
-
Dissolve the partially purified glycoside mixture from Protocol 2 in the mobile phase.
-
Filter the sample through a syringe filter before injection.
-
Equilibrate the normal-phase HPLC column with the mobile phase (e.g., n-hexane:chloroform:methanol at a 7:2:1 ratio).
-
Inject the sample and monitor the elution profile.
-
Collect the fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity.
B. Reversed-Phase HPLC:
-
If further purification is needed, dissolve the collected fractions from the normal-phase separation in a suitable solvent.
-
Equilibrate a reversed-phase column (e.g., C18) with a mobile phase such as an aqueous acetonitrile solution (e.g., 48% v/v).
-
Inject the sample and collect the fractions corresponding to the desired peak for this compound.
-
Concentrate the purified fraction to dryness at 45°C under reduced pressure to obtain pure this compound as a white powder.
Characterization
The structure of the purified this compound should be confirmed using spectroscopic methods.
| Technique | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| 1H NMR Spectroscopy | To identify the proton environments and their connectivity in the molecule. |
| 13C NMR Spectroscopy | To determine the number and types of carbon atoms present. |
| 2D NMR (COSY, HMBC, HSQC) | To establish the detailed connectivity and stereochemistry of the aglycone and sugar moieties. |
The structures of Condurango glycosides, including E0, have been established through a combination of these spectroscopic techniques.[1]
Signaling Pathways and Biological Activity
While this document focuses on synthesis and purification, it is important to note the biological context. Condurango glycosides have been shown to induce apoptosis in cancer cells. A simplified representation of a potential signaling pathway is provided below.
Caption: Apoptotic pathway induced by Condurango glycosides.
Condurango glycoside-rich components have been observed to stimulate DNA damage-induced cell cycle arrest and apoptosis mediated by reactive oxygen species (ROS) and caspase-3.[3] Further research into the specific mechanisms of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Condurango glycoside E0" solubility and stability issues
Technical Support Center: Condurango Glycoside E0
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Solubility Issues
Q1: What is the recommended solvent for dissolving this compound?
A1: Specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its chemical nature as a steroidal glycoside and information from related compounds, the following can be recommended:
-
Organic Solvents: Lower alcohols such as methanol and ethanol, as well as chlorinated hydrocarbons like chloroform, have been used in the extraction process, suggesting some degree of solubility.[1] For laboratory purposes, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.
-
Aqueous Solutions: this compound is expected to have low solubility in water. For cell-based assays, a common practice is to dissolve the compound in a small amount of DMSO first and then dilute it with the aqueous cell culture medium.[2]
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Increase the solvent volume: The concentration you are trying to achieve may be above the compound's solubility limit in the chosen solvent.
-
Apply gentle heating: Gently warming the solution (e.g., to 37°C) can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Use sonication: Sonication can help break up compound aggregates and enhance dissolution.[2] One study noted that a dried Condurango extract was made soluble by sonication in ice-cold cell culture medium.[2]
-
Choose an appropriate solvent system: For in vivo studies, a co-solvent system may be necessary. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q3: I observed precipitation when diluting my DMSO stock solution with an aqueous buffer/medium. How can I prevent this?
A3: This is a common issue with compounds that are poorly soluble in water. To mitigate this:
-
Decrease the final concentration: The compound may be precipitating because its solubility limit in the final aqueous solution is being exceeded.
-
Increase the percentage of DMSO: For in vitro experiments, ensure the final concentration of DMSO is as low as possible to avoid solvent-induced artifacts, but high enough to maintain solubility. Many cell lines can tolerate DMSO up to 0.5-1%.
-
Add a surfactant: For some applications, a low concentration of a biocompatible surfactant like Tween-80 can help maintain solubility.[3]
-
Change the dilution method: Add the DMSO stock solution to the aqueous buffer/medium dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Stability and Storage
Q1: How should I store solid this compound?
A1: While specific stability data for this compound is limited, general best practices for steroidal glycosides apply. A related compound, Condurango glycoside E2, is recommended to be stored at 2-8°C. Therefore, it is advisable to store solid this compound in a tightly sealed container, protected from light, at 2-8°C.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light or temperature?
A3: There is no specific data on the light or temperature sensitivity of this compound. However, as a general precaution for complex natural products, it is recommended to protect it from light and avoid high temperatures.[4] Studies on other steroidal saponins suggest they are relatively stable to heat and light during processing, but enzymatic degradation can be a factor in crude extracts.[4]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/System | Solubility Profile | Recommended Use | Source |
| Methanol, Chloroform | Soluble (used in extraction) | Extraction, Purification | [1] |
| DMSO | Likely soluble | Stock solution preparation | [3] |
| Water / Aqueous Buffers | Poorly soluble | Final assay buffer (with co-solvent) | [5] |
| Cell Culture Media (DMEM/RPMI) | Soluble with sonication | In vitro cell-based assays | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Forms a solution/dispersion | In vivo animal studies | [3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Light/Air | Duration | Source/Recommendation |
| Solid Powder | 2-8°C | Protect from light, store in a tightly sealed container | Long-term | Based on related compounds |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light, use airtight vials | Long-term (aliquoted) | General best practice |
| Working Solution (in aqueous media) | 2-8°C | Protect from light | Short-term (prepare fresh) | General best practice[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of this compound powder. (Note: The molecular weight of a related compound, Condurango glycoside E2, is 1145.33 g/mol ; assume a similar molecular weight for E0 for calculation purposes if the exact value is not provided by the supplier).
-
Add Solvent: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution. Gentle warming (up to 37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a general formulation for poorly soluble compounds and should be optimized for your specific application.[3]
-
Prepare Co-solvent Mixture: In a sterile tube, prepare a mixture of 40% PEG300 and 5% Tween-80.
-
Dissolve Compound in DMSO: Dissolve the required amount of this compound in 10% of the final volume with DMSO.
-
Combine Solvents: Add the PEG300 and Tween-80 mixture to the DMSO solution and mix thoroughly until clear.
-
Add Aqueous Component: Add the final 45% volume of sterile saline or PBS to the mixture slowly while vortexing.
-
Final Formulation: The resulting solution should be clear. If precipitation occurs, adjustments to the solvent ratios may be necessary. This formulation should be prepared fresh before use.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Recommended handling and storage for this compound stability.
References
- 1. ç¾åº¦æåº [word.baidu.com]
- 2. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condurango glycoside E | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Colloidal particles for the delivery of steroid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condurango Glycoside E0 Extraction
Welcome to the technical support center for the optimization of Condurango glycoside E0 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this bioactive compound from Marsdenia cundurango.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound?
The main challenge lies in selectively extracting and purifying this compound from a complex mixture of other structurally similar pregnane glycosides present in the bark of Marsdenia cundurango.[1][2] These glycosides, including Condurango glycosides A, B, C, D, E1, and E2, share similar physicochemical properties, making their separation difficult.[1]
Q2: Which solvent system is recommended for the initial extraction of Condurango glycosides?
Polar solvents are generally effective for extracting glycosides. For Condurango glycosides, lower alcohols such as methanol or ethanol are preferred for the initial extraction from the finely divided bark of Marsdenia cundurango.[3] The extraction can be performed at room temperature or with gentle heating (35-55°C) to improve efficiency.[3]
Q3: Are there any pre-extraction steps that can improve the yield and purity of this compound?
Yes, a defatting step prior to the main extraction is recommended. This can be achieved by treating the plant material with an aliphatic hydrocarbon like n-hexane or petroleum ether.[3] This pre-treatment removes nonpolar compounds that can interfere with the subsequent extraction and purification steps.
Q4: Can this compound degrade during the extraction process?
Glycosidic bonds can be susceptible to hydrolysis under harsh conditions. It is advisable to avoid strong acids or high temperatures for prolonged periods. The use of neutral or slightly acidic conditions during extraction and purification is generally recommended to maintain the integrity of the glycoside.
Q5: What analytical techniques are suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for the quantification of Condurango glycosides.[3] A C18 column is often used for the separation of these compounds. For accurate quantification, a calibration curve should be prepared using a purified standard of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient initial extraction: The solvent may not be optimal, or the solvent-to-sample ratio could be too low. 2. Incomplete cell lysis: The plant material may not be ground finely enough. 3. Degradation of the glycoside: Exposure to high temperatures or extreme pH. | 1. Optimize the extraction solvent: Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous mixtures. Increase the solvent-to-sample ratio. 2. Ensure fine powdering of the dried Marsdenia cundurango bark to maximize surface area for extraction. 3. Maintain mild extraction conditions: Use moderate temperatures (e.g., 40-50°C) and avoid harsh acidic or basic conditions. |
| Poor Separation of Glycosides in Chromatography | 1. Inappropriate stationary phase: The column chemistry may not be suitable for resolving structurally similar glycosides. 2. Suboptimal mobile phase composition: The solvent gradient may not be effective in separating the compounds of interest. | 1. Select an appropriate column: A C18 reversed-phase column is a good starting point for HPLC. For column chromatography, silica gel is commonly used. 2. Optimize the mobile phase: For normal phase chromatography, a mixture of n-hexane, chloroform, and methanol (e.g., 6:3:1 v/v/v) has been used for separating Condurango glycosides.[1] For reversed-phase HPLC, a gradient of water and a polar organic solvent like methanol or acetonitrile is typically employed.[3] |
| Presence of Impurities in the Final Product | 1. Insufficient purification steps: A single chromatographic step may not be enough to remove all impurities. 2. Co-elution of similar compounds: Other Condurango glycosides may elute at similar retention times. | 1. Employ multi-step purification: Combine different chromatographic techniques, such as initial separation by column chromatography followed by purification using preparative HPLC.[3] 2. Fine-tune the chromatographic conditions: Adjust the solvent gradient, flow rate, and temperature to improve the resolution between this compound and other closely related compounds. |
Quantitative Data on Extraction Parameters
While specific data on the optimization of this compound extraction is limited in publicly available literature, the following table provides an illustrative example of how different parameters can influence the yield of a target glycoside. This data is based on general principles of glycoside extraction and should be adapted and optimized for your specific experimental setup.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) |
| Solvent | 70% Methanol | 1.2 | 95% Ethanol | 1.0 | Water | 0.5 |
| Temperature | 25°C | 0.9 | 40°C | 1.3 | 60°C | 1.1 (potential for degradation) |
| Time | 2 hours | 0.8 | 6 hours | 1.2 | 12 hours | 1.25 |
| Solid:Liquid Ratio | 1:10 | 0.9 | 1:20 | 1.3 | 1:30 | 1.35 |
Note: The yield percentages are hypothetical and for illustrative purposes only. Actual yields will vary based on the quality of the plant material and the precise experimental conditions.
Experimental Protocols
Protocol 1: General Extraction of Condurango Glycoside-Rich Fraction
-
Preparation of Plant Material: Grind dried bark of Marsdenia cundurango into a fine powder.
-
Defatting (Optional but Recommended): Macerate the powdered bark with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. Air-dry the plant material.
-
Extraction: Macerate the defatted powder with 95% ethanol (1:10 w/v) for 48 hours at room temperature with periodic agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.
Protocol 2: Isolation of this compound using Chromatography
-
Column Chromatography (Initial Separation):
-
Prepare a silica gel (60-120 mesh) column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a solvent system of increasing polarity. A common mobile phase for separating Condurango glycosides is a mixture of n-hexane, chloroform, and methanol.[1] The ratio can be optimized, starting with a less polar mixture and gradually increasing the proportion of methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Purification):
-
Pool the fractions enriched with this compound from the column chromatography step and concentrate them.
-
Dissolve the concentrated fraction in the HPLC mobile phase.
-
Perform preparative HPLC using a C18 column.
-
Use a suitable mobile phase, for example, a gradient of methanol and water.[3]
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed ROS-dependent apoptotic signaling pathway of Condurango glycosides.
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]
Technical Support Center: Condurango Glycoside E0 HPLC Separation
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Condurango glycoside E0. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A typical starting point for the analysis of glycosides like this compound is a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. UV detection is often suitable for these compounds, typically in the range of 210-230 nm.
Q2: Why am I observing peak tailing for this compound?
Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2][3][4] One of the most frequent causes for compounds like glycosides is the interaction of the analyte with active sites on the silica-based column packing material.[1][3] Other potential causes include column overload, low buffer concentration in the mobile phase, or the presence of contaminants.[2]
Q3: My retention time for this compound is shifting between injections. What could be the cause?
Retention time shifts can be frustrating and point to a lack of reproducibility in your method.[5] Common causes include inadequate column equilibration time between injections, fluctuations in column temperature, or changes in the mobile phase composition.[6][7][8] It's also important to ensure your HPLC system is free of leaks and the pump is delivering a consistent flow rate.[9]
Q4: I am seeing very broad peaks for this compound, leading to poor resolution. How can I improve this?
Poor peak resolution, often characterized by broad peaks, can make accurate quantification difficult.[5] This can be caused by a variety of factors including a degraded or inappropriate column, a poorly optimized separation method, or an overly complex sample matrix.[5][10] To improve resolution, you might consider using a column with smaller particles, optimizing the mobile phase composition and gradient, or adjusting the flow rate.[11]
Detailed Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptom: The peak for this compound is not well-separated from other peaks in the chromatogram, or the peak is excessively broad.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent to water. A shallower gradient can often improve the separation of closely eluting peaks. |
| Suboptimal Flow Rate | In most cases, lowering the flow rate can lead to narrower peaks and better resolution, although this will increase the run time.[11] |
| Column Degradation | The performance of an HPLC column degrades over time. If you observe a gradual loss of resolution, it may be time to replace the column.[10][12] |
| Complex Sample Matrix | If your sample is complex, it may be necessary to implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before injection.[10] |
Issue 2: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Interactions between the analyte and active silanol groups on the column packing are a common cause of tailing.[1] Using a mobile phase with a suitable buffer or a pH that suppresses the ionization of these groups can help.[2] |
| Column Overload | Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[13] |
| Contaminants on the Column | Build-up of contaminants on the column frit or packing material can distort peak shape.[13][14] Flushing the column with a strong solvent may resolve the issue.[6] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Ensure connections are made with minimal tubing length. |
Issue 3: Retention Time Shifts
Symptom: The retention time of the this compound peak is not consistent across multiple runs.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than initially set.[6][8] |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase and ensure it is thoroughly degassed.[6][12] |
| Temperature Fluctuations | Use a thermostatted column compartment to maintain a consistent column temperature, as even small variations can affect retention times.[6][9] |
| System Leaks or Flow Rate Inconsistency | Check the HPLC system for any leaks, particularly around fittings and pump seals.[15] A faulty pump or check valve can also cause inconsistent flow rates.[15] |
Experimental Protocols
Baseline HPLC Method for this compound
This protocol provides a starting point for the separation of this compound. Optimization may be required based on your specific sample and instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Visual Troubleshooting Guides
Below are diagrams to assist in visualizing the troubleshooting process.
Caption: General HPLC troubleshooting workflow.
Caption: Relationship between peak tailing, causes, and solutions.
References
- 1. hplc.eu [hplc.eu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solving Common Errors in HPLC [omegascientific.com.sg]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. LC Troubleshooting—Retention Time Shift [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Condurango Glycoside E0 Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of degradation products of Condurango glycoside E0.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to identify its degradation products?
A1: this compound is a pregnane glycoside isolated from the bark of Marsdenia condurango.[1][2] Identifying its degradation products is a critical step in drug development. These studies, often called forced degradation or stress testing, are essential to establish the stability of the molecule, understand potential degradation pathways, and ensure the safety and efficacy of any potential therapeutic product.[3][4] Information from these studies is also required by regulatory agencies to demonstrate the specificity of stability-indicating analytical methods.[4]
Q2: What are the typical stress conditions used to induce the degradation of this compound?
A2: While specific conditions should be optimized for every molecule, typical stress factors for forced degradation studies of glycosides include:
-
Acidic Hydrolysis: Treatment with a dilute acid, such as 0.1 M HCl.[5][6]
-
Basic Hydrolysis: Treatment with a dilute base, for instance, 0.1 M NaOH.[5][6]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 0.03% H₂O₂).[5]
-
Thermal Degradation: Heating the sample, for example, at 70°C.[5]
-
Photodegradation: Exposing the sample to UV or visible light.
The goal is to achieve a modest level of degradation (e.g., around 10%) to allow for the detection and identification of degradation products without completely destroying the parent molecule.[6]
Q3: What are the expected degradation pathways for a glycoside like this compound?
A3: The primary degradation pathway for glycosides is typically the cleavage of the glycosidic bonds that link the sugar moieties to the aglycone (the non-sugar part of the molecule). This results in the formation of the aglycone and the individual sugar units. The aglycone itself may then undergo further degradation depending on the stress conditions applied. Tandem mass spectrometry (MS/MS) is a powerful technique to elucidate these pathways by observing the sequential cleavage of sugar units from the aglycone.[7]
Troubleshooting Guides
Problem 1: No degradation is observed after applying stress conditions.
-
Possible Cause: The stress conditions are too mild.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stressor.
-
Increase the temperature for thermal degradation studies.
-
Ensure the chosen stressor is appropriate for the suspected lability of the molecule.
-
Problem 2: The parent compound (this compound) has completely degraded.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Reduce the exposure time.
-
Lower the temperature for thermal stress tests.
-
The aim is to achieve partial degradation to be able to characterize the degradation products.[6]
-
Problem 3: Poor separation of degradation products in HPLC.
-
Possible Cause: The HPLC method is not optimized.
-
Troubleshooting Steps:
-
Gradient Modification: Adjust the mobile phase gradient to improve the resolution between peaks. A shallower gradient can often improve the separation of closely eluting compounds.
-
Column Selection: Consider using a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase pH: Modify the pH of the mobile phase to alter the ionization state of the analytes, which can significantly impact retention and peak shape.
-
Flow Rate: Optimize the flow rate for better separation efficiency.
-
Problem 4: Difficulty in identifying degradation products by mass spectrometry (MS).
-
Possible Cause: Co-elution of compounds, low ionization efficiency, or complex fragmentation patterns.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Refer to the troubleshooting steps for HPLC to minimize co-elution.
-
Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow rates) to enhance the signal of the degradation products.
-
Use High-Resolution MS (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.
-
Perform MS/MS Fragmentation: Tandem MS helps in structural elucidation by breaking down the parent ion into characteristic fragment ions. For glycosides, a neutral loss of sugar moieties is a common fragmentation pattern.[8]
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. It is recommended to perform these experiments on a small scale first to determine the optimal conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a set temperature (e.g., 70°C) for a defined period (e.g., 8 hours).[6] Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a set time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 0.03%).[5] Keep the sample at room temperature and protect it from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C).[5]
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the degradation studies and keep it under normal storage conditions.
-
-
Sample Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) for the identification of degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl | 8 hours | 70 | |||
| 0.1 M NaOH | 24 hours | 25 | |||
| 0.03% H₂O₂ | 24 hours | 25 | |||
| Heat | 48 hours | 70 | |||
| Light (UV) | 24 hours | 25 | |||
| Control | 48 hours | 25 |
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. asianjpr.com [asianjpr.com]
- 7. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 8. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Condurango Glycoside E0
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Condurango glycoside E0. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
Low oral bioavailability of a glycoside like this compound can stem from several factors. The primary reasons are often poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism in the gut wall or liver.[1] It is also possible that the compound is unstable in the gastrointestinal (GI) tract's acidic environment or is subject to efflux by transporters like P-glycoprotein.
Q2: What initial steps should we take to investigate the cause of poor bioavailability for this compound?
A systematic approach is crucial. We recommend the following initial in vitro and ex vivo assessments:
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Solubility Studies: Determine the kinetic and thermodynamic solubility of this compound in physiologically relevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models such as Caco-2 monolayers to assess its passive permeability.[2]
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Metabolic Stability Screens: Incubate this compound with liver microsomes or S9 fractions from the chosen animal model (and human) to evaluate the extent of first-pass metabolism.
Q3: Which in vivo models are most appropriate for studying the bioavailability of this compound?
The choice of animal model is critical for obtaining data that can be extrapolated to humans.[3][4]
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Rodents (Rats, Mice): Rats are frequently used for initial pharmacokinetic screening due to their well-characterized physiology and cost-effectiveness. They share similarities in absorption, distribution, metabolism, and excretion profiles with humans.[5][6]
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Beagle Dogs: Dogs are a good alternative for oral bioavailability studies as their GI anatomy and physiology, including gastric pH, are comparable to humans.[4][5][6]
It is essential to select a model and maintain consistency across experiments to ensure reliable and comparable data.[3]
Q4: What are some promising formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several advanced formulation techniques can significantly improve the bioavailability of poorly soluble drugs.[1][7][8] Consider exploring the following:
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous, high-energy state can improve its dissolution rate and extent.[7]
-
Nanoparticle Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanocarriers like liposomes or polymeric micelles can also protect the drug from degradation and improve absorption.[7][9]
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Micronization: This technique reduces particle size, thereby increasing the surface area and dissolution rate.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Symptoms: You observe large standard deviations in plasma concentration-time profiles between individual animals within the same dosing group.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Dosing Volume/Technique | Ensure accurate and consistent oral gavage technique. Train all personnel on the same SOP. |
| Fed vs. Fasted State | The presence of food can significantly alter GI physiology and drug absorption. Standardize the fasting period for all animals before dosing.[4] |
| Formulation Instability | The physical or chemical stability of your formulation may be poor. Assess the stability of your formulation under experimental conditions. |
| Genetic Polymorphisms in Transporters/Enzymes | While less common in inbred animal strains, genetic variability can influence drug metabolism and transport. |
Issue 2: No Detectable Plasma Concentration
Symptoms: Following oral administration, you are unable to detect this compound in the plasma at any time point, even with a sensitive analytical method.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Extremely Low Solubility/Permeability | The compound may not be dissolving or crossing the intestinal barrier. Re-evaluate the physicochemical properties. Consider more aggressive formulation strategies like lipid-based or nanoparticle systems.[7][9] |
| Extensive First-Pass Metabolism | The drug may be completely metabolized in the gut wall or liver before reaching systemic circulation.[1] Conduct in vitro metabolism studies with intestinal and liver fractions. If metabolism is extensive, consider co-administration with a metabolic inhibitor (for research purposes) or a different route of administration. |
| Analytical Method Issues | The limit of detection of your analytical method may be too high. Validate your analytical method, including matrix effects from plasma. |
| Rapid Elimination | The compound might be absorbed but eliminated so rapidly that it doesn't accumulate to detectable levels. A pilot intravenous (IV) administration study can help determine the elimination half-life. |
Quantitative Data Summary
When evaluating strategies to improve bioavailability, it is crucial to collect and compare key pharmacokinetic parameters. The table below illustrates the type of data you should aim to generate.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 5.2 ± 1.8 | 2.0 | 25.6 ± 7.9 | 100 |
| Micronized Suspension | 15.7 ± 4.5 | 1.5 | 98.2 ± 25.1 | 384 |
| Lipid-Based Formulation | 45.3 ± 11.2 | 1.0 | 350.1 ± 68.4 | 1368 |
| Amorphous Solid Dispersion | 62.1 ± 15.6 | 0.5 | 412.5 ± 89.3 | 1611 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water.[4]
-
Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, lipid-based system).
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
For intravenous administration, administer a single dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for improving the in vivo bioavailability of a new chemical entity.
Potential Metabolic Pathways for a Glycoside
Caption: Hypothetical metabolic fate of an oral glycoside compound.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. upm-inc.com [upm-inc.com]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
"Condurango glycoside E0" off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Condurango glycoside E0 in cell-based assays. Given the limited specific data on this compound, this guide draws upon findings from related compounds, such as Condurango glycoside A (CGA) and Condurango glycoside-rich components (CGS), to anticipate potential issues and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am seeing high levels of cytotoxicity in my non-cancerous control cell line when treated with this compound. Is this expected?
A1: While Condurango glycosides have shown some selectivity for cancer cells, off-target cytotoxicity in normal cells can occur, particularly at higher concentrations. Studies on Condurango extract have used non-cancerous cell lines like WRL-68 (liver) and mouse peripheral blood mononuclear cells (PBMCs) as controls.[1] It is crucial to perform a dose-response curve on your specific non-cancerous cell line to determine the therapeutic window. High cytotoxicity could indicate that the concentration used is too high or that your cell line is particularly sensitive to this glycoside.
Q2: My results show significant reactive oxygen species (ROS) generation, but I am not observing the expected level of apoptosis. What could be the reason?
A2: Increased ROS generation is a known mechanism of action for Condurango glycosides, leading to DNA damage and apoptosis.[2][3][4] If you are not observing apoptosis despite high ROS levels, consider the following:
-
Cellular Antioxidant Capacity: The cell line you are using might have a robust endogenous antioxidant system that is neutralizing the ROS before it can induce significant damage.
-
Timing of Assays: Apoptosis is a downstream event of ROS production. Ensure you are measuring apoptosis at appropriate time points after treatment. For instance, DNA damage has been observed as early as 9-12 hours, with senescence appearing around 18 hours after treatment with CGA.[3][4]
-
Alternative Cell Death Pathways: High levels of ROS can also induce other forms of cell death, such as necrosis. Consider performing assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
Q3: I am observing cell cycle arrest at the G0/G1 phase, but the cells are not progressing to apoptosis. Why might this be happening?
A3: Cell cycle arrest at the G0/G1 phase is a documented effect of Condurango glycosides, often preceding apoptosis.[3][5] If cells are arresting but not undergoing apoptosis, it could be due to:
-
Insufficient Apoptotic Signal: The concentration of this compound may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade.
-
Activation of Senescence: DNA damage, a consequence of ROS production, can lead to cellular senescence instead of apoptosis.[3][4] You can test for senescence markers like β-galactosidase activity.
-
Experimental Duration: The duration of your experiment may not be long enough for the cells to transition from cell cycle arrest to apoptosis. Studies with related compounds have shown that sub-G0/G1 populations (indicative of apoptosis) increase at later time points (e.g., 18-24 hours).[5]
Q4: There is limited information available on this compound. How can I establish a baseline for its on-target vs. off-target effects?
A4: Given the lack of specific data for this compound, a systematic approach is recommended:
-
Determine the IC50: Perform a dose-response study on your target cancer cell line and a non-cancerous control cell line to determine the half-maximal inhibitory concentration (IC50). An IC50 dose of 0.22 μg/μl was used for CGS in H460 lung cancer cells.[2]
-
Characterize the Primary Mechanism: Use the IC50 concentration to investigate the expected on-target effects, such as ROS generation, DNA damage, and apoptosis, at various time points.
-
Assess Off-Target Liabilities: Profile the compound against a panel of receptors, kinases, and other common off-target candidates to identify potential unintended interactions.
-
Monitor Cellular Health: Observe for unexpected morphological changes, alterations in mitochondrial membrane potential, or other indicators of cellular stress that are not consistent with the expected apoptotic pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Cell passage number and health. 3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Use cells within a consistent and low passage number range. 3. Ensure precise timing for all treatment and assay steps. |
| Low potency compared to other Condurango glycosides | 1. Compound degradation. 2. Cell line resistance. 3. Differences in the molecular structure of E0. | 1. Verify the purity and stability of your this compound stock. 2. Try a different cancer cell line known to be sensitive to other Condurango glycosides (e.g., HeLa, H460). 3. Consider that E0 may have inherently lower activity. |
| Unexpected changes in gene or protein expression | Potential off-target effects on signaling pathways not previously associated with Condurango glycosides. | 1. Perform pathway analysis (e.g., Western blotting for key signaling proteins, RNA sequencing) to identify affected pathways. 2. Compare your findings with the known signaling pathways affected by other Condurango glycosides (e.g., p53, Akt, Bax/Bcl-2).[3][4] |
Quantitative Data Summary
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT | 0.22 μg/μl | IC50 at 24 hours | [2] |
| Condurangogenin A (ConA) | H460 (NSCLC) | MTT | 32 μg/ml | IC50 at 24 hours | [5] |
| Condurango Extract (CE) | HeLa | MTT | Not specified | Cytotoxic | [1] |
| Condurango Extract (CE) | WRL-68 (normal liver) | MTT | Not specified | Used as control | [1] |
| Condurango Extract (CE) | Mouse PBMCs | MTT | Not specified | Used as control | [1] |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Intracellular ROS Measurement (DCFDA Assay)
-
Objective: To measure the levels of intracellular reactive oxygen species.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Recommended experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Condurango Glycoside E0 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Condurango glycoside E0, particularly concerning the development of resistance in cancer cells.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues you may encounter during your research.
Problem 1: Decreased sensitivity of cancer cells to this compound over time.
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Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. What could be the reason for this?
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Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms. For cardiac glycosides like this compound, this can include:
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Alterations in the Na+/K+-ATPase pump: This is the primary target of cardiac glycosides. Mutations or changes in the expression of the α-subunit of the Na+/K+-ATPase can reduce the binding affinity of the drug, thereby decreasing its efficacy.
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Activation of pro-survival signaling pathways: Cancer cells may upregulate signaling pathways that promote survival and inhibit apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways. These pathways can counteract the cytotoxic effects of this compound.
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Increased drug efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport the drug out of the cell, reducing its intracellular concentration.
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Problem 2: Inconsistent IC50 values for this compound in the same cell line.
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Question: I am getting variable IC50 values for this compound in my experiments, even when using the same cell line. What could be causing this?
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Answer: Inconsistent IC50 values can arise from several experimental factors:
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Cell density: The initial number of cells seeded can significantly impact the apparent IC50. Higher cell densities can sometimes lead to increased resistance.[1] It is crucial to maintain consistent cell seeding densities across all experiments.
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Duration of drug exposure: The length of time cells are exposed to the drug will influence the IC50 value. Ensure you are using a consistent incubation time for all assays.
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Assay method: Different cell viability assays (e.g., MTT, PrestoBlue, CellTiter-Glo) can yield different IC50 values due to variations in their underlying principles. Stick to one method for comparable results.[1]
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Cell passage number: As cell lines are cultured over time, their characteristics can change. It is advisable to use cells within a defined passage number range to ensure consistency.
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Reagent stability: Ensure that your stock solution of this compound is properly stored and has not degraded.
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Problem 3: Difficulty in detecting changes in Na+/K+-ATPase expression or mutations.
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Question: I suspect alterations in the Na+/K+-ATPase pump in my resistant cell line, but my Western blot results for the α-subunit are unclear, and I'm not sure how to check for mutations. What should I do?
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Answer:
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Western Blotting: The Na+/K+-ATPase is a membrane protein, which can be challenging to work with. Here are some troubleshooting tips for your Western blot:
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Lysis buffer: Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., RIPA buffer with 1% Triton X-100 or NP-40).
-
Sample preparation: Avoid boiling your samples for extended periods, as this can cause membrane proteins to aggregate. Incubating at a lower temperature (e.g., 70°C for 10 minutes) may be preferable.
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Antibody selection: Ensure you are using an antibody that is validated for Western blotting and is specific to the isoform of the Na+/K+-ATPase α-subunit expressed in your cell line.
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Loading control: Use a membrane-associated protein like Cadherin or Na+/K+-ATPase β-subunit as a loading control, rather than a cytosolic protein like GAPDH or β-actin.
-
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Mutation Analysis: To identify mutations in the gene encoding the Na+/K+-ATPase α-subunit (ATP1A1), you will need to perform DNA sequencing. Extract genomic DNA from both your sensitive (parental) and resistant cell lines and sequence the coding regions of the ATP1A1 gene. Compare the sequences to identify any potential mutations in the resistant cells.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, as a member of the cardiac glycoside family, is believed to exert its anticancer effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane.[2][3] This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn triggers a cascade of events including:
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Generation of reactive oxygen species (ROS).[4]
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Induction of DNA damage.[4]
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Cell cycle arrest.[4]
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Activation of apoptotic pathways, leading to programmed cell death.[4][5]
Q2: What are the known mechanisms of resistance to cardiac glycosides in cancer cells?
A2: Resistance to cardiac glycosides can be multifactorial and may involve:
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Target alteration: Changes in the Na+/K+-ATPase pump, either through mutation or altered expression of its subunits, which reduces drug binding.
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Activation of pro-survival pathways: Upregulation of pathways like PI3K/Akt/mTOR and NF-κB that promote cell survival and inhibit apoptosis. Deregulation of apoptosis-related proteins can also contribute to resistance.[6]
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Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell.
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Enhanced DNA damage repair: Increased capacity of the cancer cells to repair drug-induced DNA damage.
Q3: How can I develop a this compound-resistant cancer cell line in the lab?
A3: A common method to develop a drug-resistant cell line is through continuous or intermittent exposure to increasing concentrations of the drug.[2]
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Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line.
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Initial exposure: Treat the parental cells with a low concentration of this compound (e.g., the IC20 or IC30).
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Gradual dose escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the drug in the culture medium. Allow the cells to adapt and resume growth at each new concentration.
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Characterize the resistant phenotype: Periodically assess the IC50 of the treated cell population. A significant increase in the IC50 (typically 5-10 fold or higher) indicates the development of resistance.
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Maintain the resistant phenotype: Once a resistant cell line is established, it should be maintained in a culture medium containing a maintenance concentration of this compound to prevent the loss of the resistant phenotype.
Q4: What strategies can I use to overcome resistance to this compound?
A4: Overcoming resistance often involves a multi-pronged approach:
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Combination therapy: Combining this compound with other therapeutic agents can be effective.
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Inhibitors of pro-survival pathways: Using inhibitors of the PI3K/Akt/mTOR or NF-κB pathways can re-sensitize resistant cells to the effects of this compound.
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Inhibitors of drug efflux pumps: Co-administration with an inhibitor of P-glycoprotein can increase the intracellular concentration of this compound in resistant cells.
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Conventional chemotherapeutics: Combining with other chemotherapy drugs may lead to synergistic effects.
-
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Targeting downstream effectors: Instead of targeting the Na+/K+-ATPase directly, therapies aimed at the downstream signaling pathways that are activated by its inhibition could be an alternative approach.
Q5: Are there any known biomarkers of sensitivity or resistance to cardiac glycosides?
A5: While research is ongoing, some potential biomarkers include:
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Expression level of Na+/K+-ATPase α-subunits: The expression level of specific isoforms of the α-subunit may correlate with sensitivity.
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Mutational status of ATP1A1: Mutations in the gene encoding the α1-subunit can confer resistance.
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Activation status of pro-survival pathways: High basal activation of the PI3K/Akt or NF-κB pathways may indicate a predisposition to resistance.
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Expression of drug efflux pumps: High levels of P-glycoprotein expression may predict resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Phenotype | This compound IC50 (nM) | Fold Resistance |
| MCF-7 | Sensitive (Parental) | 15 | - |
| MCF-7/CGE0-R | Resistant | 180 | 12 |
| A549 | Sensitive (Parental) | 25 | - |
| A549/CGE0-R | Resistant | 300 | 12 |
Table 2: Hypothetical Effect of a PI3K Inhibitor on Re-sensitizing Resistant Cells to this compound
| Cell Line | Treatment | This compound IC50 (nM) |
| MCF-7/CGE0-R | This compound alone | 180 |
| MCF-7/CGE0-R | This compound + PI3K Inhibitor (1 µM) | 45 |
| A549/CGE0-R | This compound alone | 300 |
| A549/CGE0-R | This compound + PI3K Inhibitor (1 µM) | 65 |
Experimental Protocols
Protocol 1: Determination of IC50 using PrestoBlue™ Cell Viability Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control.
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Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
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Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for studying resistance to CGE0.
Caption: Key mechanisms of resistance to this compound.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Condurango Glycoside E0 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Condurango glycoside E0 in in vitro studies. Due to the limited availability of specific data for this compound, this guide draws upon published data for structurally related compounds, including Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA), to provide foundational recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
Q2: How should I dissolve this compound for cell culture experiments?
A2: The solubility of this compound in aqueous media is expected to be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q3: What are the known signaling pathways affected by condurango glycosides?
A3: In vitro studies on various cancer cell lines have shown that condurango glycosides and their aglycones can induce DNA damage, apoptosis, and cell cycle arrest.[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger the p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3.[3][4]
Q4: I am not observing the expected cytotoxic effects. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions, including compound solubility, stability, cell line sensitivity, and assay-specific problems.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on related condurango compounds. This information can be used to guide initial dose-finding experiments for this compound.
| Compound/Extract | Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT | IC50 | 0.22 µg/µL | 24 hours | [1][5] |
| Condurangogenin A (ConA) | H460 (NSCLC) | MTT | IC50 | 32 µg/mL | 24 hours | [6] |
| Condurango Extract (CE) | HeLa | MTT | IC50 | ~75 µg/mL | 24 hours | [7] |
Note: NSCLC stands for Non-Small-Cell Lung Cancer. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound.
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Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours). Include vehicle and untreated controls.
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Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | Compound Insolubility: The compound may have precipitated out of the solution. | - Visually inspect the treatment media for any precipitate. - Decrease the final concentration of the compound. - Increase the concentration of the organic solvent in the stock solution, while ensuring the final concentration in the media remains non-toxic. |
| Compound Instability: The compound may degrade in the culture medium over time. | - Prepare fresh stock solutions for each experiment. - Reduce the incubation time. - Consult literature for the stability of similar glycosides in aqueous solutions. | |
| Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. | - Test a panel of different cancer cell lines. - If the proposed mechanism is ROS-dependent, use a cell line known to be sensitive to oxidative stress. | |
| Sub-optimal Assay Conditions: Incubation time may be too short, or cell density may be too high. | - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Optimize the initial cell seeding density. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents. | - Use calibrated pipettes. - Ensure thorough mixing of stock solutions and treatment media. |
| Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting into wells. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | - Avoid using the outermost wells of the plate. - Fill the outer wells with sterile PBS or media. | |
| Inconsistent results with apoptosis assays | Incorrect Gating in Flow Cytometry: Improperly set gates for apoptotic and live cell populations. | - Use single-stain controls (Annexin V only and PI only) to set the correct compensation and gates. |
| Late-stage Apoptosis/Necrosis: If the incubation time is too long, most cells may be in late apoptosis or necrosis. | - Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. |
Visualizations
Signaling Pathway of Condurango Glycosides
Caption: Proposed signaling pathway for condurango glycoside-induced apoptosis.
Experimental Workflow for In Vitro Dosage Optimization
Caption: A general workflow for determining the optimal dosage of this compound.
Troubleshooting Logic for Low Cytotoxicity
Caption: A decision tree for troubleshooting low cytotoxicity in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Condurango Glycoside E0 & Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference caused by Condurango glycoside E0 and other related plant-derived compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is likely a specific member of the condurango glycosides, a group of pregnane-type glycosides isolated from the bark of Marsdenia cundurango.[1][2] These compounds, including related structures like Condurango glycoside A and E, are known for their potential biological activities, such as anti-cancer properties.[3][4][5][6] Structurally, they consist of a steroidal aglycone core with attached sugar chains.[3]
Q2: Why might this compound interfere with my assay?
Plant-derived compounds, including steroidal glycosides like those from Marsdenia cundurango, can interfere with biochemical and cell-based assays through various mechanisms.[7][8] These interferences can lead to false-positive or false-negative results, making it crucial to perform appropriate counter-screens.[9] Common causes of interference include compound aggregation, inherent fluorescence, light scattering, and reactivity with assay components.[7][10]
Q3: What are the common types of assay interference observed with natural products?
Natural products can cause assay interference through several mechanisms. One common issue is the formation of aggregates in aqueous solutions, which can non-specifically sequester and denature proteins, leading to enzyme inhibition.[10] Additionally, colored or fluorescent compounds can interfere with optical-based readouts.[7][11] Some compounds may also be reactive electrophiles that covalently modify proteins, or they may chelate metal cofactors essential for enzyme activity.[7]
Troubleshooting Guides
Issue: My primary screening assay shows significant activity for this compound, but I am concerned about potential artifacts.
Solution: It is essential to conduct a series of secondary and orthogonal assays to confirm the biological activity and rule out assay interference.[10] The following troubleshooting workflow can help validate your initial findings.
Diagram: Hit Triage Workflow
Caption: A workflow for validating primary screening hits and identifying potential assay interference.
Issue: How can I determine if this compound is causing interference through compound aggregation?
Solution: Perform your assay in the presence and absence of a non-ionic detergent like Triton X-100. Aggregation-based inhibition is often attenuated by detergents.
Experimental Protocol: Detergent-Based Assay for Aggregation
Objective: To determine if the observed inhibitory activity is due to compound aggregation.
Methodology:
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Prepare two sets of assay reactions.
-
In the first set, follow the standard assay protocol.
-
In the second set, add 0.01% Triton X-100 to the assay buffer before adding this compound.[10]
-
Incubate both sets of reactions and measure the activity.
Interpretation: A significant reduction or complete loss of inhibition in the presence of the detergent suggests that the compound is acting as an aggregator.[10]
Issue: My assay uses a fluorescence readout. How can I check for interference from this compound?
Solution: You need to assess the intrinsic fluorescence of the compound and its potential to quench the fluorescence of your assay's reporter molecule.
Experimental Protocol: Fluorescence Interference Check
Objective: To determine if a compound interferes with a fluorescence-based assay readout.
Methodology:
-
Prepare a set of wells containing the assay buffer and the test compound at the screening concentration.
-
Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and the test compound.
-
Measure the fluorescence intensity in both sets of wells at the excitation and emission wavelengths used in your assay.[10]
Interpretation: An increase in fluorescence in the first set of wells indicates intrinsic compound fluorescence. A decrease in fluorescence in the second set of wells suggests quenching of the reporter molecule.
Diagram: Troubleshooting Fluorescence Interference
Caption: A decision tree for troubleshooting fluorescence assay interference.
Quantitative Data Summary
While specific quantitative data for this compound interference is not available in the public domain, the following table summarizes common mechanisms of assay interference by natural products and the typical concentration ranges where these effects are observed.
| Interference Mechanism | Typical Concentration Range | Assay Types Affected | Mitigation Strategy |
| Compound Aggregation | Micromolar (µM) | Enzyme and protein binding assays | Add non-ionic detergents (e.g., 0.01% Triton X-100).[10] |
| Fluorescence Interference | Compound-dependent | Fluorescence-based assays | Subtract background fluorescence; use a different fluorophore or a non-fluorescent readout.[7] |
| Thiol Reactivity | Compound-dependent | Assays with enzymes containing reactive cysteines | Pre-incubate compound with a thiol-containing molecule like DTT.[10] |
| Light Scattering/Absorption | High concentrations | Absorbance and fluorescence-based assays | Correct for background absorbance/scattering; use a different detection method.[7] |
| Cross-reactivity in Immunoassays | Analyte and compound-dependent | Immunoassays (e.g., ELISA) | Use a more specific antibody; perform serial dilutions to check for non-linearity.[12] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biochemia-medica.com [biochemia-medica.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Condurango Glycoside E0 and Condurangogenin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer agents from natural sources has identified promising compounds within the extracts of Marsdenia condurango. Among these, Condurangogenin A, a steroidal aglycone, and various condurango glycosides have demonstrated notable cytotoxic and apoptotic effects against cancer cell lines. This guide provides a comparative overview of the anticancer activities of Condurango glycoside E0 and Condurangogenin A, drawing upon available experimental data. It is important to note that while extensive research has been conducted on Condurangogenin A and general condurango glycoside-rich fractions, specific experimental data on the anticancer activity of this compound is currently limited in the public domain. Therefore, this comparison will primarily focus on Condurangogenin A and supplement with data on related condurango glycosides to provide a broader context.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic effects of Condurangogenin A and a condurango glycoside-rich fraction.
Table 1: In Vitro Cytotoxicity of Condurangogenin A
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) |
| H460 | Non-Small-Cell Lung Cancer | 32 | 24 |
| A549 | Non-Small-Cell Lung Cancer | 38 | 24 |
| H522 | Non-Small-Cell Lung Cancer | 39 | 24 |
Data compiled from studies on the anti-lung cancer potential of Condurangogenin A.[1][2]
Table 2: In Vitro Cytotoxicity of Condurango Glycoside-Rich Components (CGS)
| Cell Line | Cancer Type | IC50 Value (µg/µL) | Exposure Time (hours) |
| H460 | Non-Small-Cell Lung Cancer | 0.22 | 24 |
Note: The significant difference in the unit of measurement (µg/µL vs. µg/mL) and the nature of the substance (a single compound vs. a rich fraction) should be considered when comparing the potency.
Mechanism of Anticancer Action
Condurangogenin A
Research indicates that Condurangogenin A exerts its anticancer effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][3] The key molecular events are summarized below:
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Cell Cycle Arrest: Treatment with Condurangogenin A leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle.[1] This is associated with the upregulation of p21 and the downregulation of cyclin D1-CDK complex.
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Apoptosis Induction: The compound induces apoptosis through a mitochondria-dependent pathway, evidenced by the release of cytochrome-c and the activation of caspase-3.[1]
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Signaling Pathway: The anticancer activity is mediated through the p21/p53 signaling pathway. DNA damage triggers the activation of p53, which in turn induces p21, leading to cell cycle arrest and, subsequently, apoptosis.[1][3]
Condurango Glycosides
Studies on condurango glycoside-rich components (CGS) and Condurango-glycoside-A (CGA) suggest a similar, ROS-dependent mechanism of action.
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Reactive Oxygen Species (ROS) Generation: Condurango glycosides have been shown to induce the generation of ROS, which plays a crucial role in initiating the apoptotic cascade.
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DNA Damage and Apoptosis: Similar to Condurangogenin A, condurango glycosides induce DNA damage, leading to apoptosis. This is characterized by DNA ladder formation and an increase in Annexin V-positive cells.
-
p53 Signaling: The apoptotic process is also dependent on the p53 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., H460, A549, H522) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Condurangogenin A or condurango glycosides for specified time intervals (e.g., 24, 48 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the test compound for various time points. After treatment, both floating and adherent cells are collected.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Condurangogenin A-induced anticancer activity.
Caption: General experimental workflow for in vitro anticancer activity assessment.
Conclusion
Condurangogenin A demonstrates significant anticancer activity against non-small-cell lung cancer cells by inducing DNA damage, leading to p53-mediated cell cycle arrest at the G0/G1 phase and subsequent apoptosis. While specific experimental data for this compound is lacking, studies on related condurango glycoside fractions suggest a similar mechanism of action involving ROS generation and p53-dependent apoptosis.
For researchers and drug development professionals, Condurangogenin A represents a promising lead compound for further investigation. Future studies should focus on elucidating the precise anticancer activities of individual condurango glycosides, including those from the "E" series like E0, to fully understand their therapeutic potential and structure-activity relationships. Such research will be crucial for the potential development of novel, targeted anticancer therapies derived from Marsdenia condurango.
References
- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]
Comparative Efficacy of Condurango Glycosides: A Focus on Anticancer Properties
A comprehensive review of the existing scientific literature reveals a significant body of research on the anticancer efficacy of various condurango glycosides, particularly Condurango-glycoside-A (CGA) and mixtures of Condurango glycoside-rich components (CGS). However, a direct comparative analysis of the efficacy of "Condurango glycoside E0" against other specific condurango glycosides is not available in the current body of published research. While a patent exists for a "Condurango glycoside E01" citing its potential as an antitumor agent, it does not provide the detailed, peer-reviewed experimental data necessary for a robust comparison.
This guide, therefore, focuses on presenting the available quantitative data and experimental insights into the better-characterized condurango glycosides, namely CGA and CGS, to provide a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is collated from multiple studies investigating the cytotoxic and apoptotic effects of these compounds on various cancer cell lines.
Quantitative Comparison of Anticancer Efficacy
The following table summarizes the key quantitative data on the in vitro anticancer activity of Condurango-glycoside-A (CGA) and Condurango glycoside-rich components (CGS). This data primarily focuses on the half-maximal inhibitory concentration (IC50), a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Mixture | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Condurango glycoside-rich components (CGS) | H460 | Non-small cell lung cancer | 0.22 µg/µL | 24 hours | [1] |
| Condurangogenin A (ConA) | H460 | Non-small cell lung cancer | 32 µg/mL | 24 hours | [2] |
| Condurango 6C (Homeopathic preparation) | H460 | Non-small cell lung cancer | Not explicitly stated as IC50, but apoptotic effects observed | 48 hours | [3] |
| Condurango 30C (Homeopathic preparation) | H460 | Non-small cell lung cancer | Not explicitly stated as IC50, but apoptotic effects observed (greater than 6C) | 48 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on condurango glycosides.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., H460) are seeded in 96-well plates at a density of 1×104 cells/well.
-
Treatment: After 24 hours of incubation, the cells are treated with different concentrations of the condurango glycoside preparation (e.g., CGS) or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the condurango glycoside of interest for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Generation Assay
The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Cells are treated with the condurango glycoside.
-
Probe Loading: Towards the end of the treatment period, cells are incubated with DCFH-DA (e.g., 10 µM) for a short period (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: The fluorescence intensity of the oxidized, fluorescent product (DCF) is measured using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[3]
Signaling Pathways and Experimental Workflows
The anticancer effects of condurango glycosides, particularly CGA and CGS, are believed to be mediated through the induction of oxidative stress, leading to DNA damage and apoptosis.
Caption: Proposed signaling pathway for Condurango Glycoside-induced apoptosis.
The diagram above illustrates the proposed mechanism of action for Condurango-glycoside-A (CGA) and Condurango glycoside-rich components (CGS) in inducing apoptosis in cancer cells. The process is initiated by an increase in reactive oxygen species (ROS), which leads to DNA damage and the upregulation of the tumor suppressor protein p53.[4] p53, in turn, modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c. This cascade culminates in the activation of caspase-3, a key executioner of apoptosis.[4] Concurrently, p53 can also induce cell cycle arrest.
Caption: A generalized experimental workflow for assessing the in vitro efficacy of condurango glycosides.
This workflow diagram outlines the typical steps involved in evaluating the anticancer potential of condurango glycosides in a laboratory setting. It begins with the culturing of cancer cells, followed by treatment with the compounds of interest. Subsequently, various assays are performed to measure cell viability, apoptosis, and the generation of reactive oxygen species. The data from these assays are then analyzed to determine the efficacy of the glycosides, including the calculation of IC50 values.
Conclusion and Future Directions
The available scientific evidence strongly suggests that condurango glycosides, particularly Condurango-glycoside-A and rich extracts of these glycosides, possess significant anticancer properties in vitro. Their mechanism of action appears to be multifactorial, involving the induction of oxidative stress, DNA damage, and the activation of the intrinsic apoptotic pathway.
Crucially, there is a conspicuous absence of publicly available, peer-reviewed research detailing the specific efficacy and mechanism of action of this compound. To enable a direct and meaningful comparison with other condurango glycosides, further investigation into the biological activities of this compound is imperative. Such studies would be invaluable to the scientific and drug development communities in elucidating the full therapeutic potential of the diverse array of glycosides present in Marsdenia condurango.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-Proliferative Potential of Condurango Glycosides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the investigation of various natural compounds, among them glycosides from the bark of Marsdenia condurango. This guide provides a comparative analysis of the anti-proliferative effects of Condurango glycosides, with a focus on validating their potential as therapeutic agents. While specific data for "Condurango glycoside E0" remains limited in publicly accessible research, this guide will focus on the well-documented activities of Condurango glycoside-rich components (CGS) and a principal constituent, Condurango-glycoside-A (CGA), to provide a comprehensive overview of this promising class of compounds. Their performance will be benchmarked against established chemotherapeutic agents, Doxorubicin and Paclitaxel, to offer a clear perspective on their efficacy.
Comparative Efficacy of Condurango Glycosides and Standard Chemotherapeutics
The anti-proliferative activity of Condurango glycosides has been primarily evaluated in non-small-cell lung cancer (NSCLC) and cervical cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, demonstrates the cytotoxic potential of these natural products.
| Compound/Agent | Cell Line | IC50 Value | Treatment Duration | Citation |
| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | 0.22 µg/mL | 24 hours | [1][2] |
| Condurangogenin A (ConA) | H460 (NSCLC) | 32 µg/mL | 24 hours | [3] |
| Doxorubicin | A549 (NSCLC) | > 20 µM | 24 hours | |
| Doxorubicin | HeLa (Cervical) | 2.9 µM | 24 hours | |
| Paclitaxel | NSCLC (median) | 9.4 µM | 24 hours | |
| Paclitaxel | HeLa (Cervical) | 2.5 - 7.5 nM | 24 hours |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and the use of different specific compounds (a mixture vs. a purified glycoside).
Mechanism of Action: A Multi-Faceted Approach to Cell Death
Research indicates that Condurango glycosides exert their anti-proliferative effects through a coordinated induction of cellular stress and apoptosis, primarily mediated by the generation of reactive oxygen species (ROS).
Key Signaling Pathways
The proposed mechanism of action for Condurango glycosides involves the following key steps:
-
Induction of Oxidative Stress: Treatment with Condurango glycosides leads to an increase in intracellular ROS levels.
-
DNA Damage: The elevated ROS contributes to DNA damage within the cancer cells.
-
p53 Activation: DNA damage triggers the activation of the tumor suppressor protein p53.
-
Cell Cycle Arrest: Activated p53 mediates cell cycle arrest, predominantly at the G0/G1 or subG0/G1 phase, thereby halting cell proliferation.[1][2][4][5][6]
-
Mitochondrial Dysfunction: The signaling cascade leads to the depolarization of the mitochondrial membrane potential.
-
Apoptosis Induction: This culminates in the activation of caspase-3, a key executioner caspase, leading to programmed cell death (apoptosis).[1][2]
Caption: Signaling pathway of Condurango glycosides.
Experimental Workflow for Validation
The validation of anti-proliferative effects typically follows a standardized workflow to ensure reproducibility and accuracy of the findings.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of an Epigenetic Modification in Cell-cycle Arrest Caused by the Use of Ultra-highly-diluted Gonolobus Condurango Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Condurango Glycosides and Conventional Chemotherapy Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Condurango glycosides with established chemotherapy drugs, focusing on in-vitro experimental data. While the specific compound "Condurango glycoside E0" is the topic of interest, a lack of publicly available quantitative data for this specific glycoside necessitates the use of data from studies on "Condurango glycoside-rich components" (CGS) and "Condurangogenin A" (ConA) as representative examples from the same plant source, Marsdenia cundurango. This comparison aims to offer a preliminary assessment of their potential efficacy against various cancer cell lines relative to standard chemotherapeutic agents.
Executive Summary
Condurango glycosides, natural compounds extracted from the bark of Marsdenia cundurango, have demonstrated significant anti-cancer activity in preclinical studies. Their primary mechanism of action involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1][2][3] This guide presents a side-by-side comparison of the cytotoxic effects of Condurango glycoside components with commonly used chemotherapy drugs—cisplatin, paclitaxel, and 5-fluorouracil—across relevant cancer cell lines. The data is intended to provide a reference framework for researchers exploring novel therapeutic agents derived from natural sources.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Condurango glycoside components and standard chemotherapy drugs in non-small cell lung cancer (H460), cervical cancer (HeLa), and gastric cancer cell lines.
Table 1: Comparative IC50 Values in Non-Small Cell Lung Cancer (H460) Cell Line
| Compound | IC50 Value | Treatment Duration |
| Condurango Glycoside-Rich Component (CGS) | 220 µg/mL | 24 hours[1] |
| Condurangogenin A (ConA) | 32 µg/mL | 24 hours[2] |
| Cisplatin | 0.33 µmol/L (~0.1 µg/mL) | 48 hours |
Table 2: Comparative IC50 Values in Cervical Cancer (HeLa) Cell Line
| Compound | IC50 Value | Treatment Duration |
| Condurango Glycoside A (CGA) | 0.36 µg/mL | Not Specified[4] |
| Paclitaxel | 5 nM - 10 nM | 24 hours |
Table 3: Comparative IC50 Values in Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 Value (5-Fluorouracil) | Treatment Duration |
| 5-Fluorouracil | MKN45 | 5.1 µM | 72 hours |
| 5-Fluorouracil | MKN74 | 9.6 µM | 72 hours |
| 5-Fluorouracil | NCI-N87 | 2.3 µM | 72 hours |
| 5-Fluorouracil | KATOIII | 1.2 µM | 72 hours |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including treatment duration and specific assays used.
Mechanism of Action: A Comparative Overview
Condurango glycosides and conventional chemotherapy drugs induce cancer cell death through distinct yet sometimes overlapping mechanisms.
Condurango Glycosides: The primary mechanism identified for Condurango glycosides is the induction of apoptosis via intrinsic and extrinsic pathways.[1][2][3] This is largely mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and depolarization of the mitochondrial membrane.[1][5] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspase-3.[3][6]
Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. This DNA damage disrupts replication and transcription, ultimately triggering apoptosis.
Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, preventing their dynamic disassembly. This arrests the cell cycle in the M-phase and induces apoptosis.
5-Fluorouracil (5-FU): This antimetabolite drug inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. It can also be incorporated into DNA and RNA, leading to further cellular damage and apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of Condurango glycoside-induced apoptosis.
Caption: General workflow for in-vitro anti-cancer drug screening.
Detailed Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (Condurango glycoside or chemotherapy drug) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DCFH-DA Assay for Intracellular ROS Detection
Objective: To measure the intracellular generation of reactive oxygen species (ROS) in response to treatment.
Protocol:
-
Cell Treatment: Seed cells in a 24-well plate and treat with the test compound at its IC50 concentration for a predetermined time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS generation compared to untreated control cells.
Conclusion
The available preclinical data suggests that Condurango glycoside components exhibit promising anti-cancer properties, primarily through the induction of ROS-mediated apoptosis.[1] While their in-vitro potency, as indicated by IC50 values, may not consistently surpass that of established chemotherapy drugs, their distinct mechanism of action presents a potential avenue for further investigation, particularly in combination therapies or for cancers resistant to conventional treatments. The lack of specific experimental data for this compound highlights the need for further research to isolate and characterize the bioactivity of individual glycosides within the Marsdenia cundurango extract. This will be crucial in determining their true therapeutic potential and advancing their development as novel anti-cancer agents.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Condurango Glycosides' Activity in Cancer Cell Lines
A new class of natural compounds, Condurango glycosides, demonstrates significant anti-cancer activity in preclinical studies. This guide provides a comparative overview of their performance against established chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
While specific data on "Condurango glycoside E0" is limited, extensive research on Condurango glycoside-rich components (CGS) and isolated compounds like Condurango glycoside A (CGA) has revealed potent cytotoxic effects in various cancer cell lines. This guide will focus on the broader class of Condurango glycosides, using available data to benchmark their activity.
Comparative Cytotoxicity
Condurango glycosides have been primarily evaluated in non-small cell lung cancer (NSCLC) and cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, alongside those of standard chemotherapeutic drugs, paclitaxel and cisplatin, for a comprehensive comparison.
| Compound/Drug | Cell Line | IC50 (24h) | IC50 (48h) | Citation(s) |
| Condurango Glycoside-rich components (CGS) | H460 (NSCLC) | 0.22 µg/mL | Not Reported | |
| Condurangogenin A | H460 (NSCLC) | 32 µg/mL | Not Reported | [1] |
| Paclitaxel | H460 (NSCLC) | 4.496 µM | Not Reported | [2] |
| Paclitaxel | H460 (NSCLC) | Not Reported | 8.3 nM | [3] |
| Cisplatin | H460 (NSCLC) | Not Reported | 0.33 µM | [4] |
| Cisplatin | H460 (NSCLC) | Not Reported | 5.72 µM | [5] |
| Condurango Glycoside A (CGA) | HeLa (Cervical) | Activity Confirmed | Not Reported | |
| Paclitaxel | HeLa (Cervical) | 5-10 nM | Not Reported | [6] |
| Cisplatin | HeLa (Cervical) | 25.5 µM | 7.7 µM |
Mechanism of Action: A Signaling Pathway Overview
Condurango glycosides induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent activation of the p53 signaling pathway. This leads to a cascade of events culminating in programmed cell death.
References
- 1. DNA microarray reveals different pathways responding to paclitaxel and docetaxel in non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Condurango Glycosides: A Comparative Analysis
For Immediate Release
A comprehensive review of research on Condurango glycosides, particularly focusing on their anti-cancer properties, reveals a promising class of natural compounds with the potential for therapeutic applications. This guide provides an objective comparison of the performance of Condurango glycosides with other natural alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.
Researchers, scientists, and drug development professionals will find valuable insights into the efficacy and cellular pathways affected by these compounds. The data presented is aggregated from multiple studies on various cancer cell lines, offering a broad perspective on their potential.
Comparative Efficacy of Condurango Glycosides
Condurango glycosides, a group of pregnane glycosides isolated from the bark of Marsdenia cundurango, have demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines. The most studied compounds include Condurango glycoside A (CGA) and various forms of Condurango glycoside E. While the specific compound "Condurango glycoside E0" is not prominently featured in the reviewed literature, the research on closely related E-series glycosides and CGA provides a strong indication of their collective anti-cancer activity.
To provide a clear comparison, the following table summarizes the quantitative data on the efficacy of Condurango glycosides and other well-known natural anti-cancer compounds.
| Compound/Extract | Cell Line | Assay | Key Findings | Reference |
| Condurango Glycoside-A (CGA) | HeLa (Cervical Cancer) | MTT Assay | Dose-dependent decrease in cell viability. | [1][2] |
| HeLa (Cervical Cancer) | Annexin V/PI Assay | Significant increase in apoptotic cells with increasing concentrations. | [1][2] | |
| Condurango Glycoside-rich Components (CGS) | H460 (Non-small cell lung cancer) | MTT Assay | IC50 dose of 0.22 µg/µl at 24h.[3][4] | [3][4] |
| H460 (Non-small cell lung cancer) | AnnexinV-FITC/PI | Increase in AnnexinV-positive cells, indicating apoptosis.[3][4] | [3][4] | |
| Ethanolic Extract of Marsdenia cundurango | HeLa (Cervical Cancer) | MTT Assay | IC50 of 459 µg/mL.[5] | [5] |
| HepG2 (Liver Cancer) | MTT Assay | IC50 of 477 µg/mL.[5] | [5] | |
| Oleandrin | U-2OS & SaOS-2 (Osteosarcoma) | Not Specified | Induces apoptosis via ROS generation and loss of mitochondrial membrane potential.[6] | [6] |
| Casticin | HT-29, HCT-116, SW480 (Colon Cancer) | Not Specified | Induces apoptosis.[6] | [6] |
| Epigallocatechin-3-gallate (EGCG) from Green Tea | Various Cancer Cells | Multiple Assays | Induces apoptosis and inhibits tumor growth.[7] | [7] |
| Curcumin from Turmeric | Various Cancer Cells | Multiple Assays | Induces apoptosis and has anti-proliferative effects.[7] | [7] |
Mechanism of Action: A Signaling Pathway Perspective
The primary mechanism by which Condurango glycosides exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Research indicates that these compounds trigger a cascade of events within the cancer cells, leading to their self-destruction. This process is often mediated by the generation of Reactive Oxygen Species (ROS), which act as signaling molecules to initiate the apoptotic pathway.
A critical player in this pathway is the tumor suppressor protein p53. Upregulation of p53 by Condurango glycosides leads to cell cycle arrest, preventing the cancer cells from proliferating, and promotes the expression of pro-apoptotic proteins like Bax. This, in turn, disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and independent verification of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.[3][9][10][11][12]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[3][9][10][11][12]
-
Incubate in the dark at room temperature for 30 minutes.[3][9][10][11][12]
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.[3][9][10][11][12]
The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of Condurango glycosides. The consistent findings across multiple studies underscore the importance of continued research into these natural compounds as a potential source for novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. mdpi.com [mdpi.com]
- 7. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative In Vitro Analysis of Condurango Glycosides in Cancer Cell Lines
An Examination of the Anti-neoplastic Potential of Natural Condurango Glycosides and the Prospective Role of Synthetic Analogs
For Immediate Release
Researchers and drug development professionals are increasingly turning to natural products for novel anti-cancer therapeutic leads. Among these, Condurango glycosides, derived from the bark of Marsdenia condurango, have demonstrated significant in vitro cytotoxic and pro-apoptotic effects across various cancer cell lines. This guide provides a comparative overview of the in vitro activities of different Condurango-derived preparations, alongside a discussion on the potential for synthetic analogs, supported by experimental data from published studies.
Executive Summary
Extracts and isolated glycosides from Marsdenia condurango exhibit potent anti-cancer properties in vitro. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). While direct comparative studies between specific Condurango glycosides, such as Condurango glycoside E0, and their synthetic analogs are currently unavailable in the public domain, analysis of the existing literature on Condurango glycoside A (CGA), Condurango glycoside-rich components (CGS), and the aglycone condurangogenin A (ConA) provides valuable insights into their mechanisms of action and therapeutic potential. This guide synthesizes the available data to facilitate a deeper understanding and to inform future research and development in this area.
Comparative In Vitro Efficacy of Natural Condurango Preparations
The in vitro anti-cancer activity of Condurango has been evaluated using crude ethanolic extracts, glycoside-rich fractions, and isolated compounds. A summary of the cytotoxic effects on various cancer cell lines is presented below.
| Preparation | Cancer Cell Line | IC50 Value | Exposure Time | Reference |
| Condurango Ethanolic Extract | A549 (Non-small cell lung cancer) | ~0.35 µg/µL | 48 hours | [1] |
| Condurango Ethanolic Extract | H522 (Non-small cell lung cancer) | ~0.25 µg/µL | 48 hours | [1] |
| Condurango Glycoside-rich Components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µL | 24 hours | [2] |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/mL | 24 hours | [3] |
| Condurango Glycoside A (CGA) | HeLa (Cervical cancer) | Not specified | - | [3] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Condurango glycosides are attributed to their ability to modulate key signaling pathways involved in cell survival and death. The primary mechanism involves the induction of oxidative stress through the generation of ROS, which in turn triggers a cascade of events leading to apoptosis.
A key pathway initiated by Condurango glycosides involves the activation of the p53 tumor suppressor protein. This is followed by an altered Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in caspase-3-mediated apoptosis.[3] Furthermore, these compounds have been shown to induce cell cycle arrest, predominantly at the G0/G1 phase.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of Condurango Glycoside Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the known biological targets of Condurango glycosides, a class of natural compounds isolated from the bark of Marsdenia cundurango. While the specific targets of "Condurango glycoside E0" have not been detailed in publicly available research, this document summarizes the existing experimental data for other Condurango glycosides and extracts to offer insights into their potential mechanisms of action and target specificity.
Executive Summary
Condurango glycosides have demonstrated notable anti-cancer properties in preclinical studies. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of downstream events, including DNA damage, cell cycle arrest, and the activation of key apoptotic signaling pathways. While research has highlighted the general mechanism, the specific molecular targets of individual glycosides, including this compound, remain an active area of investigation. This guide will compare the cytotoxic and apoptotic effects of different Condurango preparations and related glycosides.
Data Presentation: Comparative Cytotoxicity of Condurango Preparations
The following table summarizes the available quantitative data on the cytotoxic effects of various Condurango extracts and isolated glycosides on different cancer cell lines. It is important to note the variability in the composition of the tested substances, which range from crude extracts to purified compounds.
| Substance Tested | Cell Line(s) | IC50 Value | Exposure Time | Citation |
| Condurango Glycoside-Rich Components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µL | 24 hours | [1] |
| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/mL | 24 hours | [2] |
| Condurango Extract (CE) & Barbadensis miller Extract (BE) (Synergistic Effect) | HeLa (Cervical cancer) | 49.90 µg/mL (1:1 ratio) | 72 hours | [3] |
| Condurango Extract (CE) & Barbadensis miller Extract (BE) (Synergistic Effect) | HepG2 (Liver cancer) | 53 µg/mL (1:1 ratio) | 72 hours | [3] |
| Condurango Extract (CE) | HeLa (Cervical cancer) | 477 µg/mL | 72 hours | [3] |
| Condurango Extract (CE) | HepG2 (Liver cancer) | 459 µg/mL | 72 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the cited studies to assess the activity of Condurango glycosides.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., H460, HeLa, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and incubated for 24-48 hours to allow for attachment.[2][3]
-
Treatment: Cells are treated with various concentrations of the test substance (e.g., Condurango extract or isolated glycosides) for a specified duration (e.g., 24, 48, or 72 hours).[2][3]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 25 µL of 5 mg/mL MTT solution) and incubated for 2-4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
Apoptosis Assessment (Annexin V-FITC/PI Staining)
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[1]
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.[4]
Reactive Oxygen Species (ROS) Detection
The generation of intracellular ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Cell Treatment: Cells are treated with the Condurango preparation for various time points.
-
Probe Incubation: After treatment, cells are incubated with DCFDA. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
-
Analysis: The fluorescence intensity is measured using a fluorometer or visualized by fluorescence microscopy.[5]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the specificity of Condurango glycosides.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of Experimental Results for Condurango Glycosides in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of Condurango glycosides, focusing on their anti-cancer properties. While the specific compound "Condurango glycoside E0" was not explicitly found in the reviewed literature, this document summarizes the findings for closely related and studied compounds, namely Condurango glycoside-rich components (CGS) and Condurango-glycoside-A (CGA). The experimental data presented herein is extracted from peer-reviewed scientific publications and is intended to serve as a resource for researchers seeking to reproduce or build upon these findings.
Executive Summary
Extracts from the bark of Marsdenia condurango, rich in pregnane glycosides, have demonstrated significant anti-cancer activity in various preclinical studies. These compounds, broadly referred to as Condurango glycosides, have been shown to induce apoptosis, trigger cell cycle arrest, and promote the generation of reactive oxygen species (ROS) in cancer cells. This guide details the experimental methodologies and quantitative outcomes from key studies to aid in the evaluation and potential replication of these results. The primary focus is on the effects observed in non-small cell lung cancer (NSCLC) and cervical cancer cell lines.
Comparative Analysis of Experimental Data
The following tables summarize the key quantitative data from studies investigating the effects of Condurango glycoside-rich components (CGS) and Condurango-glycoside-A (CGA) on cancer cells.
Table 1: Cell Viability and Cytotoxicity
| Compound/Extract | Cell Line | Assay | Concentration | Incubation Time | Result (% Cell Viability) | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | MTT Assay | 0.22 µg/µL | 24 hours | ~50% (IC50) | [1] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Cell Viability Assay | Not specified | 24, 48, 72 hours | Dose-dependent decrease | [2] |
| Ethanolic Extract of M. condurango | HeLa | MTT Assay | 49.90 µg/mL (IC50) | Not specified | 50% | [3] |
| Ethanolic Extract of M. condurango | HepG2 (Liver Cancer) | MTT Assay | 53 µg/mL (IC50) | Not specified | 50% | [3] |
Table 2: Apoptosis and Cell Cycle Arrest
| Compound/Extract | Cell Line | Parameter Measured | Method | Result | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | Apoptotic Cells | Annexin V-FITC/PI Staining | Significant increase in Annexin V positive cells | [1] |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | Cell Cycle Distribution | Flow Cytometry (PI Staining) | Arrest at SubG0/G1 phase | [1] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Apoptotic Cells | Annexin V/PI Assay | Increased apoptosis with increased ROS generation | [4] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Cell Cycle Distribution | Flow Cytometry (PI Staining) | Arrest at G0/G1 stage | [4] |
Table 3: Key Signaling Pathway Modulation
| Compound/Extract | Cell Line | Protein/Gene | Method | Result | Reference |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | Caspase-3 | Western Blot, RT-PCR | Significant activation/upregulation | [1] |
| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | EGFR | Western Blot | Modulation of expression | [1] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | p53 | Western Blot | Upregulation | [4] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Bax | Western Blot | Upregulation | [4] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Bcl-2 | Western Blot | Downregulation | [4] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Cytochrome c | Western Blot | Release from mitochondria | [4] |
| Condurango-glycoside-A (CGA) | HeLa (Cervical Cancer) | Caspase-3 | Western Blot | Activation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are summarized protocols from the cited literature.
Cell Culture
-
Cell Lines: H460 (non-small cell lung cancer) and HeLa (cervical cancer) cells were procured from the National Centre for Cell Science (NCCS), Pune, India.[5]
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[5]
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Condurango glycoside extract or fraction.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the Condurango glycoside compound for the specified duration.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Following treatment, harvest and fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (SubG0/G1, G1, S, G2/M).[1]
Western Blot Analysis
-
Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, p53, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of Condurango Glycoside-Induced Apoptosis
Caption: Proposed signaling pathway for Condurango glycoside-induced apoptosis.
Experimental Workflow for Assessing Anti-Cancer Effects
Caption: General workflow for in vitro evaluation of Condurango glycosides.
Logical Relationship of Key Molecular Events
Caption: Logical flow of molecular events in Condurango-induced apoptosis.
References
- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Condurango Glycoside E0
Key Safety and Handling Data
Before handling Condurango glycoside E0, it is crucial to be aware of its properties. While a specific Safety Data Sheet (SDS) with disposal instructions was not identified, related compounds such as Condurango glycoside A are classified as combustible solids. Therefore, it is prudent to handle this compound with similar precautions.
| Property | Information | Source |
| Compound Name | This compound | [1] |
| CAS Number | 115784-08-2 | [1] |
| Molecular Formula | C53H76O18 | [2] |
| Appearance | Solid (based on related compounds) | |
| Storage Class | Assumed to be Combustible Solids (Class 11) |
Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing the appropriate personal protective equipment is the first line of defense against potential exposure.
-
Safety Goggles: Protects eyes from dust or splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.
-
Laboratory Coat: To protect skin and clothing from contamination.
Step-by-Step Disposal Procedures
The following steps outline a safe and compliant method for disposing of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused, expired, or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container.
-
Contaminated materials such as weighing papers, pipette tips, and gloves should also be disposed of in this container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, do not pour it down the drain.
-
Collect the liquid waste in a dedicated, leak-proof container that is compatible with the solvent used. The container must be clearly labeled with the contents and approximate concentrations.[3]
-
Step 2: Waste Container Management
Properly managing waste containers is essential for safety and compliance.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.[3][4] Do not use abbreviations or chemical formulas.[4]
-
Storage: Store waste containers in a designated, well-ventilated chemical waste storage area. Ensure they are segregated from incompatible materials.[4] Containers must be kept closed except when adding waste.[4]
-
Container Integrity: Use containers that are in good condition, without leaks or cracks.[4]
Step 3: Arrange for Professional Disposal
Chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[5]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5]
-
Collection: Scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[5] Collect all cleaning materials as contaminated waste.[5]
-
Reporting: Report the spill to your institution's EHS department.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Condurango glycoside E0
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Condurango glycoside E0. Given that Condurango glycosides are investigated for their anti-cancer properties, this compound should be handled as potentially cytotoxic.[1][2][3] The following procedures are based on established safety protocols for handling cytotoxic and hazardous compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[4][5] |
| Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric.[4][6] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required to protect against splashes and aerosols.[4][6] |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powder form to prevent inhalation.[7] |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory.[8] |
Operational Plan: Safe Handling and Experimental Workflow
All handling of this compound, particularly when in powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[6]
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before handling the compound, ensure you are fully trained on the risks and handling procedures for cytotoxic agents.
-
Don all required PPE as specified in the table above.
-
Prepare your work surface within the fume hood by covering it with absorbent, plastic-backed paper.[9]
-
Ensure a cytotoxic spill kit is readily available.
-
-
Handling the Compound :
-
When weighing the solid form of this compound, do so carefully to avoid creating dust.
-
Use a dedicated set of utensils (spatula, weighing paper) for this compound.
-
When reconstituting, add the solvent slowly to the powder to prevent splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
-
Cleanup :
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with the glycoside. A suitable decontamination solution, such as a high-pH agent, should be used, followed by a rinse with water.
-
Carefully remove and dispose of the absorbent paper in the designated cytotoxic waste container.
-
Doff PPE by first removing the outer pair of gloves, followed by the gown, face shield, and goggles. The inner pair of gloves should be the last item removed.
-
Wash your hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste : This includes contaminated gloves, gowns, absorbent paper, and any disposable labware. It should be placed in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic waste.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and includes the name of the compound.
-
Sharps : Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Disposal of all waste streams must adhere to your institution's and local regulations for hazardous waste management. Do not mix cytotoxic waste with regular laboratory trash.
References
- 1. researchgate.net [researchgate.net]
- 2. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. england.nhs.uk [england.nhs.uk]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
